Benzo[g]chrysene-9-carbaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene-17-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14O/c24-14-15-9-10-16-11-12-21-19-7-2-1-5-17(19)18-6-3-4-8-20(18)23(21)22(16)13-15/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAFOPCLHRUWHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=CC(=C5)C=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of Benzo[g]chrysene-10-carbaldehyde via Vilsmeier-Haack Formylation
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of a proposed synthetic route to a formylated derivative of Benzo[g]chrysene. Based on established principles of electrophilic substitution on polycyclic aromatic hydrocarbons (PAHs), this guide details the Vilsmeier-Haack formylation of Benzo[g]chrysene. It is critical to note that electrophilic attack on the unsubstituted Benzo[g]chrysene nucleus is predicted to occur at the C-10 position. Therefore, this guide focuses on the synthesis of Benzo[g]chrysene-10-carbaldehyde. The synthesis of the C-9 isomer would necessitate a more complex, multi-step approach involving directing groups, which is beyond the scope of this direct formylation guide. This document furnishes detailed experimental protocols, expected quantitative data, and a visual representation of the synthetic pathway to aid researchers in the preparation of this valuable chemical intermediate.
Introduction
Benzo[g]chrysene is a polycyclic aromatic hydrocarbon (PAH) of significant interest in medicinal chemistry and materials science. The introduction of a formyl (-CHO) group onto the Benzo[g]chrysene scaffold provides a versatile chemical handle for further functionalization, enabling the synthesis of a wide array of derivatives for biological screening and materials development. The Vilsmeier-Haack reaction is a well-established and effective method for the formylation of electron-rich aromatic compounds.[1][2][3] This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic substrate.[1][3]
Regioselectivity of Electrophilic Substitution on Benzo[g]chrysene
Studies on the electrophilic substitution of Benzo[g]chrysene have demonstrated a distinct preference for reaction at the C-10 position.[4][5][6] Reactions such as protonation, nitration, and benzoylation consistently yield the 10-substituted product.[4][5][6] This regioselectivity is governed by the electronic distribution within the PAH core, where the C-10 position possesses the highest electron density and is thus most susceptible to electrophilic attack. Consequently, the direct formylation of Benzo[g]chrysene via the Vilsmeier-Haack reaction is expected to proceed with high regioselectivity to afford Benzo[g]chrysene-10-carbaldehyde.
Proposed Synthetic Pathway
The proposed synthesis of Benzo[g]chrysene-10-carbaldehyde is a one-step Vilsmeier-Haack formylation of the parent hydrocarbon, Benzo[g]chrysene.
Caption: Synthetic workflow for the Vilsmeier-Haack formylation of Benzo[g]chrysene.
Experimental Protocol
This protocol is a generalized procedure for the Vilsmeier-Haack formylation of PAHs and should be adapted and optimized for the specific substrate, Benzo[g]chrysene.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Benzo[g]chrysene | ≥98% | Commercially Available | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Store over molecular sieves. |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available | Handle in a fume hood with appropriate personal protective equipment. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Sodium acetate | Anhydrous | Commercially Available | |
| Hydrochloric acid (HCl) | Concentrated | Commercially Available | |
| Saturated sodium bicarbonate solution | Prepared in-house | ||
| Brine | Prepared in-house | ||
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | ||
| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
3.2. Reaction Procedure
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, will result in the formation of a solid precipitate. Allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve Benzo[g]chrysene (1 equivalent) in anhydrous dichloromethane (DCM). Add the Benzo[g]chrysene solution to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium acetate. Stir the mixture vigorously for 1-2 hours to hydrolyze the intermediate iminium salt. Separate the organic layer and extract the aqueous layer with DCM (3 x volume). Combine the organic extracts and wash with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Benzo[g]chrysene-10-carbaldehyde.
Quantitative Data Summary
The following table presents expected or typical data for a Vilsmeier-Haack formylation of a PAH. Actual results for Benzo[g]chrysene may vary and require experimental optimization.
| Parameter | Expected Value | Notes |
| Reactant Molar Ratios | ||
| Benzo[g]chrysene | 1.0 eq | Limiting Reagent |
| DMF | 5.0 eq | Reagent and Solvent |
| POCl₃ | 1.5 eq | |
| Reaction Conditions | ||
| Temperature | 40 °C (Reflux in DCM) | |
| Reaction Time | 12-24 hours | Monitor by TLC |
| Product Characterization | ||
| Expected Yield | 50-70% | Dependent on optimization |
| Appearance | Yellow to orange solid | |
| Melting Point | To be determined | |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃) | Aldehydic proton (δ ≈ 10 ppm) | |
| ¹³C NMR (CDCl₃) | Carbonyl carbon (δ ≈ 190 ppm) | |
| IR (KBr) | C=O stretch (ν ≈ 1680-1700 cm⁻¹) | |
| Mass Spectrometry | [M]+ or [M+H]+ | Confirm molecular weight |
Logical Workflow for Synthesis and Analysis
Caption: Logical workflow from reaction setup to product analysis.
Conclusion
The Vilsmeier-Haack reaction presents a promising and direct method for the synthesis of Benzo[g]chrysene-10-carbaldehyde. The established regioselectivity of electrophilic substitution on the Benzo[g]chrysene core strongly suggests that the formylation will occur at the C-10 position. The detailed protocol and expected data provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable derivative. Further experimental work is required to optimize the reaction conditions and fully characterize the product. The synthesis of other isomers, such as Benzo[g]chrysene-9-carbaldehyde, would necessitate a more elaborate synthetic strategy, likely involving the use of directing groups to overcome the inherent electronic preferences of the PAH system.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substituent effects and charge delocalization mode in chrysenium, benzo[c]phenanthrenium, and benzo[g]chrysenium cations: a stable ion and electrophilic substitution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Benzo[g]chrysene-9-carbaldehyde: A Technical Guide
CAS Number: 159692-75-8
This technical guide provides a comprehensive overview of Benzo[g]chrysene-9-carbaldehyde, a derivative of the polycyclic aromatic hydrocarbon (PAH) Benzo[g]chrysene. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information on the parent compound to provide a context for its potential properties, biological significance, and research applications.
Chemical and Physical Properties
| Property | This compound | Benzo[g]chrysene |
| CAS Number | 159692-75-8[2][3][4] | 196-78-1 |
| Molecular Formula | C₂₃H₁₄O[2][4] | C₂₂H₁₄ |
| Molecular Weight | 306.36 g/mol [2][4] | 278.35 g/mol |
| Melting Point | Data not available | 112-116 °C[5] |
| Boiling Point | Data not available | Data not available |
| Appearance | Data not available | Needles from acetic acid |
| Solubility | Data not available | Insoluble in water |
Synthesis and Spectroscopic Data
Proposed Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not available in the peer-reviewed literature. However, a plausible and commonly used method for the formylation of electron-rich aromatic compounds is the Vilsmeier-Haack reaction .[6][7] This reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an aromatic ring.[6][7] Anthracene, a related PAH, can be formylated at the 9-position using this method.[6]
Hypothetical Experimental Protocol (Vilsmeier-Haack Formylation of Benzo[g]chrysene):
-
Reagent Preparation: In a cooled, inert atmosphere (e.g., under nitrogen or argon), slowly add phosphorus oxychloride (1.1 equivalents) to anhydrous N,N-dimethylformamide (DMF, used as both reagent and solvent). Stir the mixture at 0°C for 30-60 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve Benzo[g]chrysene (1 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the prepared Vilsmeier reagent while maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-70°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with an aqueous base solution (e.g., sodium hydroxide or sodium bicarbonate) until it is alkaline.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of non-polar to moderately polar solvents (e.g., hexane-ethyl acetate) to isolate this compound.
Spectroscopic Data
Experimental spectral data for this compound are not publicly available. The following are predicted characteristics based on the structure and data from analogous compounds:
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¹H NMR: The spectrum would be complex, showing signals in the aromatic region (typically 7.5-9.0 ppm). A distinct singlet for the aldehyde proton (-CHO) would be expected at a downfield chemical shift, likely between 9.5 and 10.5 ppm.
-
¹³C NMR: The spectrum would show numerous signals for the aromatic carbons. A characteristic signal for the carbonyl carbon of the aldehyde group would be expected in the range of 190-200 ppm.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde would be present, typically around 1690-1715 cm⁻¹. C-H stretching vibrations of the aldehyde proton may also be visible around 2720 and 2820 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 306.36.
Biological Context and Potential Applications
While direct biological studies on this compound are lacking, the extensive research on its parent compound, Benzo[g]chrysene, provides a strong basis for its potential biological relevance and applications.
Metabolic Activation of Benzo[g]chrysene
Benzo[g]chrysene is a known environmental contaminant and a moderately carcinogenic PAH.[8] Its carcinogenicity is attributed to its metabolic activation by cytochrome P450 (CYP) enzymes into highly reactive intermediates that can bind to DNA, forming adducts.[9] This process can lead to mutations and initiate cancer.[8] The primary metabolic activation pathway involves the formation of diol epoxides in the "fjord region" of the molecule.[9][10]
Although aldehyde derivatives are not the primary focus in the carcinogenicity pathway of Benzo[g]chrysene, aldehydes can be formed during the metabolism of other PAHs. Aldehydes are reactive electrophiles and can form adducts with proteins and DNA, potentially contributing to cellular toxicity.
Applications in Proteomics Research
This compound is marketed as a biochemical for proteomics research.[4] In this context, the aldehyde functional group can be utilized as a reactive handle for various applications:
-
Chemical Probes: The aldehyde can react with nucleophilic residues on proteins (such as lysine side chains) to form Schiff bases, which can be further stabilized by reduction. This allows for the covalent labeling of proteins that may interact with the Benzo[g]chrysene scaffold.
-
Affinity-Based Protein Profiling: The molecule could be immobilized on a solid support (e.g., beads) to capture proteins that bind to it from a complex biological sample. The captured proteins can then be identified by mass spectrometry.
-
Metaproteomics: In environmental microbiology, proteomics is used to study how microbial communities degrade pollutants like PAHs. Aldehyde derivatives could be used as standards or probes to investigate specific enzymatic pathways involved in PAH degradation.
The workflow for a potential proteomics experiment using this compound as a chemical probe is outlined below.
Conclusion
This compound is a derivative of a well-studied carcinogenic polycyclic aromatic hydrocarbon. While specific data on its physical properties, spectral characteristics, and direct biological activity are scarce, its chemical structure suggests potential utility as a research tool, particularly in the field of proteomics. Its aldehyde functionality provides a reactive site for conjugation and labeling, enabling its use as a chemical probe to study protein interactions and the cellular response to PAH-like compounds. Further research is needed to fully characterize this compound and validate its applications in drug development and toxicology.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. A new efficient route to the phenolic derivatives of chrysene and 5-methylchrysene, precursors to dihydrodiol and diol epoxide metabolites of chrysene and 5-methylchrysene, through Suzuki cross-coupling reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. buyat.ppg.com [buyat.ppg.com]
- 7. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomic Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) Degradation and Detoxification in Sphingobium chungbukense DJ77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Metaproteomics - Wikipedia [en.wikipedia.org]
"physical and chemical properties of Benzo[g]chrysene-9-carbaldehyde"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known and predicted physical and chemical properties of Benzo[g]chrysene-9-carbaldehyde, a derivative of the polycyclic aromatic hydrocarbon (PAH) Benzo[g]chrysene. Due to the limited availability of direct experimental data for this specific aldehyde, this document combines reported data for the parent compound with established principles of organic chemistry to offer a comprehensive profile for research and development purposes.
Chemical Identity and Physical Properties
This compound is a polycyclic aromatic aldehyde. Its core structure is the pentacyclic aromatic system of Benzo[g]chrysene, with a formyl group substituted at the 9-position.
Table 1: Physical and Chemical Properties of this compound and its Parent Compound
| Property | This compound | Benzo[g]chrysene (Parent Compound) |
| Molecular Formula | C23H14O | C22H14 |
| Molecular Weight | 306.36 g/mol | 278.35 g/mol [1] |
| CAS Number | 159692-75-8 | 196-78-1[1] |
| Appearance | Predicted: Crystalline solid | Needles from acetic acid |
| Melting Point | Not experimentally determined. Predicted to be higher than Benzo[g]chrysene due to increased polarity and intermolecular forces. | 114-116 °C |
| Boiling Point | Not experimentally determined. Predicted to be significantly higher than Benzo[g]chrysene. | Data not available. High molecular weight PAHs tend to decompose at high temperatures. |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like dichloromethane, chloroform, and THF compared to the parent compound due to the polar aldehyde group. | Low aqueous solubility, characteristic of high molecular weight PAHs.[2][3] Soluble in some organic solvents. |
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons in the range of 7.5-9.0 ppm. A distinct singlet for the aldehyde proton (CHO) downfield, typically in the range of 9.5-10.5 ppm. |
| ¹³C NMR | Multiple signals in the aromatic region (120-150 ppm). A characteristic signal for the aldehyde carbonyl carbon in the range of 190-200 ppm. |
| IR Spectroscopy | Strong C=O stretching vibration for the aldehyde group around 1690-1715 cm⁻¹. C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹. C=C stretching vibrations in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | A molecular ion peak (M+) at m/z = 306.36. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) resulting in a fragment at m/z = 277.36, corresponding to the Benzo[g]chrysene cation. |
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by both its polycyclic aromatic core and the aldehyde functional group.
-
Reactions of the Aldehyde Group: The formyl group is expected to undergo typical aldehyde reactions, including:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid (Benzo[g]chrysene-9-carboxylic acid).
-
Reduction: Can be reduced to the corresponding primary alcohol (9-(hydroxymethyl)benzo[g]chrysene).
-
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of cyanohydrins, acetals, and imines.
-
Wittig Reaction: Can be converted to an alkene at the 9-position.
-
-
Reactions of the Aromatic Core: The electron-rich Benzo[g]chrysene ring system is susceptible to electrophilic substitution reactions. The position of further substitution will be directed by the existing aldehyde group (a meta-director) and the overall electronic distribution of the polycyclic system. Polycyclic aromatic hydrocarbons are generally reactive towards atmospheric oxidants like hydroxyl radicals.[4]
Experimental Protocols
Proposed Synthesis: Vilsmeier-Haack Formylation of Benzo[g]chrysene
A plausible and widely used method for the introduction of a formyl group onto an electron-rich aromatic ring is the Vilsmeier-Haack reaction.[5][6][7][8]
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Methodology:
-
Vilsmeier Reagent Formation: In a cooled, inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF). The mixture is stirred to form the Vilsmeier reagent, a chloroiminium salt.
-
Formylation: Benzo[g]chrysene, dissolved in a suitable solvent (e.g., DMF or a chlorinated solvent), is added to the freshly prepared Vilsmeier reagent. The reaction mixture is stirred, and the temperature may be controlled depending on the reactivity of the substrate.
-
Work-up: The reaction is quenched by the addition of an aqueous solution (e.g., water or a bicarbonate solution). This hydrolyzes the intermediate iminium salt to the desired aldehyde.
-
Purification: The crude product is extracted with an organic solvent. Purification is typically achieved by column chromatography on silica gel followed by recrystallization.
Note: The regioselectivity of the formylation will depend on the electronic properties of the Benzo[g]chrysene ring. The 9-position is a likely site for electrophilic attack.
Characterization Workflow
A standard workflow for the characterization of the synthesized this compound would involve a combination of spectroscopic and chromatographic techniques.
Caption: Characterization workflow for this compound.
Biological Activity and Toxicological Profile (Inferred)
Direct studies on the biological activity of this compound are lacking. However, the toxicology of the parent compound, Benzo[g]chrysene, is better understood and provides a basis for predicting the potential hazards of its derivatives.
Benzo[g]chrysene is a known environmental contaminant and a potent carcinogen.[9] Like other PAHs, its carcinogenicity is linked to its metabolic activation by cytochrome P450 enzymes.[10][11] This process leads to the formation of highly reactive diol epoxides that can covalently bind to DNA, forming adducts that can initiate carcinogenesis.[9][10][12]
It is plausible that this compound could also be a substrate for metabolic enzymes, potentially leading to the formation of toxic metabolites. The presence of the aldehyde group may influence its metabolic fate and toxicological profile. Further research is required to elucidate the specific biological activities and toxicological properties of this compound.
Metabolic Activation Pathway of the Parent Compound
The metabolic activation of Benzo[g]chrysene is a critical pathway leading to its carcinogenic effects. Understanding this pathway is essential for assessing the potential risks of its derivatives.
Caption: Metabolic activation of Benzo[g]chrysene.
Conclusion
This compound is a derivative of a potent polycyclic aromatic hydrocarbon. While direct experimental data for this compound is scarce, this guide provides a foundational understanding of its likely physical, chemical, and biological properties based on the known characteristics of its parent compound and general chemical principles. The provided experimental protocols for synthesis and characterization offer a starting point for researchers interested in further investigating this molecule. Given the carcinogenic nature of the parent compound, appropriate safety precautions should be taken when handling this compound. Further research is warranted to fully elucidate its properties and potential applications or risks.
References
- 1. Benzo(g)chrysene [webbook.nist.gov]
- 2. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 3. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical reactivity and long-range transport potential of polycyclic aromatic hydrocarbons – a review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60147A [pubs.rsc.org]
- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzo(G)chrysene | C22H14 | CID 9140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Commercial Suppliers and Technical Guide for Benzo[g]chrysene-9-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Benzo[g]chrysene-9-carbaldehyde, a specialized chemical used in proteomics and organic synthesis research. This document details available product specifications from various suppliers, outlines general synthetic approaches, and discusses potential research applications.
Commercial Availability
This compound and its deuterated isotopologue are available from a select number of chemical suppliers. The following tables summarize the available quantitative data for these products.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Available Quantities |
| Santa Cruz Biotechnology | Benzo[g]chrysene-9-carboxaldehyde | sc-503402 | 159692-75-8 | C₂₃H₁₄O | 306.36 | Contact Supplier |
| BIOGEN Científica | Benzo[g]chrysene-9-carboxaldehyde | STC-SC-503402 | 159692-75-8 | C₂₃H₁₄O | 306.36 | 5 mg |
Table 2: Commercial Suppliers of this compound-d8
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Available Quantities |
| LGC Standards (Toronto Research Chemicals) | Benzo[g]chrysene-9-carboxaldehyde-d8 | TRC-B208187 | N/A | C₂₃H₆D₈O | 314.41 | Contact Supplier |
| Clearsynth | Benzo[g]chrysene-9-carboxaldehyde-d8 | N/A | C₂₃H₆D₈O | 314.41 | Contact Supplier |
General Synthetic Approaches
A plausible synthetic strategy would involve the formylation of the parent PAH, Benzo[g]chrysene. Several classical named reactions could be adapted for this purpose, including:
-
Vilsmeier-Haack Reaction: This reaction utilizes a phosphoryl chloride and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which then acts as the formylating agent. This is a widely used and generally mild method for the formylation of electron-rich aromatic compounds.
-
Gattermann-Koch Reaction: This method uses carbon monoxide and hydrochloric acid in the presence of a catalyst like aluminum chloride and cuprous chloride to introduce a formyl group. This reaction is typically suitable for simple aromatic hydrocarbons.
-
Duff Reaction: This reaction employs hexamethylenetetramine (urotropine) as the formylating agent in the presence of an acid, usually applied to phenols and other activated aromatic rings.
The choice of method would depend on the reactivity of the Benzo[g]chrysene core and the desired regioselectivity. The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Potential Research Applications and Experimental Logic
This compound serves as a valuable intermediate in organic synthesis and a potential tool in biochemical research. The aldehyde functionality allows for a variety of subsequent chemical transformations, making it a versatile building block.
Applications in Organic Synthesis
The aldehyde group can be readily converted into other functional groups, such as:
-
Carboxylic acids via oxidation.
-
Alcohols via reduction.
-
Imines and Schiff bases through condensation with primary amines.
-
Alkenes via Wittig-type reactions.
These transformations enable the synthesis of more complex derivatives of Benzo[g]chrysene for materials science or medicinal chemistry research. The logical flow for such synthetic applications is depicted below.
Technical Guide: Solubility of Benzo[g]chrysene-9-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of Benzo[g]chrysene-9-carbaldehyde in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information from structurally similar polycyclic aromatic hydrocarbons (PAHs), outlines detailed experimental protocols for solubility determination, and presents logical models for understanding the factors influencing its solubility. This document is intended to be a valuable resource for researchers in chemistry, materials science, and drug development who are working with this or related compounds.
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative containing a carbaldehyde functional group. Like other PAHs, it is a largely hydrophobic molecule, a property that dictates its low aqueous solubility and preferential solubility in organic solvents.[1][2] Understanding the solubility of this compound is crucial for a variety of applications, including its synthesis, purification, formulation in drug delivery systems, and assessment of its environmental fate and toxicology.
Estimated Solubility of this compound
Quantitative solubility data for this compound is not available in the peer-reviewed literature. However, based on the general principles of "like dissolves like" and the available data for the structurally related compound chrysene, we can estimate its solubility behavior in various organic solvents. The presence of the polar carbaldehyde group is expected to slightly increase its solubility in more polar organic solvents compared to the parent, non-polar chrysene.
The following table provides a qualitative and estimated solubility profile. These are not experimentally verified values for this compound and should be used as a general guideline for solvent selection.
| Solvent | Chemical Formula | Polarity | Estimated Solubility | Rationale and Citations |
| Non-Polar Solvents | ||||
| n-Hexane | C₆H₁₄ | Non-Polar | Low | PAHs generally exhibit some solubility in non-polar aliphatic hydrocarbons.[1][2] |
| Toluene | C₇H₈ | Non-Polar | Moderate to High | Aromatic solvents like toluene are effective at dissolving PAHs due to π-π stacking interactions. Chrysene is soluble in toluene.[3] |
| Benzene | C₆H₆ | Non-Polar | Moderate to High | Similar to toluene, benzene is a good solvent for PAHs. Chrysene is moderately soluble in boiling benzene.[3] |
| Polar Aprotic Solvents | ||||
| Acetone | C₃H₆O | Polar Aprotic | Moderate | The ketone group in acetone can interact with the carbaldehyde group, potentially enhancing solubility. PAHs are generally soluble in acetone.[2] |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Moderate to High | DCM is a versatile solvent capable of dissolving a wide range of organic compounds, including PAHs.[1][2] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Moderate | DMSO is a strong organic solvent often used to dissolve sparingly soluble compounds for biological screening.[4] |
| Polar Protic Solvents | ||||
| Ethanol | C₂H₅OH | Polar Protic | Low to Moderate | The polarity of the hydroxyl group can interact with the carbaldehyde, but the overall non-polar character of the large PAH backbone limits solubility. Chrysene is slightly soluble in ethanol.[3] |
| Methanol | CH₃OH | Polar Protic | Low | Similar to ethanol, but its higher polarity may lead to slightly lower solubility for a large hydrophobic molecule. |
| Glacial Acetic Acid | C₂H₄O₂ | Polar Protic | Low to Moderate | Chrysene is slightly soluble in glacial acetic acid.[3] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or fluorescence detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.
-
Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
HPLC Method:
-
Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, and detector wavelength.
-
Prepare a series of calibration standards of known concentrations.
-
Inject the calibration standards and the diluted sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area versus concentration for the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
UV-Vis Spectrophotometry Method:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Prepare a series of calibration standards and measure their absorbance at λmax.
-
Construct a calibration curve according to the Beer-Lambert law (Absorbance vs. Concentration).
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualization of Methodologies and Influencing Factors
4.1. Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of a solid organic compound.
4.2. Factors Influencing the Solubility of PAHs in Organic Solvents
Caption: Key factors influencing the solubility of PAHs in organic solvents.
Conclusion
While direct quantitative solubility data for this compound remains to be experimentally determined and published, this technical guide provides a foundational understanding for researchers and professionals. The estimated solubility table, based on the behavior of similar compounds, offers a starting point for solvent selection. The detailed experimental protocol provides a robust methodology for obtaining precise and accurate solubility data. Finally, the graphical representations of the experimental workflow and influencing factors serve as valuable conceptual tools. It is recommended that experimental validation be performed to establish definitive solubility values for this compound in various organic solvents to support its further application in research and development.
References
- 1. IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtu… [ouci.dntb.gov.ua]
- 2. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
Health and Safety Profile of Benzo[g]chrysene-9-carbaldehyde: A Technical Guide
Executive Summary
Benzo[g]chrysene-9-carbaldehyde is a derivative of the polycyclic aromatic hydrocarbon (PAH) Benzo[g]chrysene. PAHs are a class of chemicals, many of which are known to be potent carcinogens, mutagens, and teratogens.[1][2] The addition of a carbaldehyde functional group may influence the compound's reactivity and toxicological properties. This document provides a comprehensive overview of the potential health and safety hazards associated with this compound, drawing upon available data for the parent compound and related chemical classes. It is intended for researchers, scientists, and professionals in drug development and other fields who may handle this or similar compounds.
Physicochemical and Toxicological Data
The following tables summarize key physicochemical and toxicological information, primarily based on data for the parent compound, Benzo[g]chrysene.
Table 1: Physicochemical Properties of Benzo[g]chrysene
| Property | Value |
| Molecular Formula | C₂₃H₁₄O |
| Molecular Weight | 306.36 g/mol |
| Appearance | Expected to be a solid |
| CAS Number | 159692-75-8[3] |
| Melting Point | No data available |
| Boiling Point | No data available |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents |
Table 2: Toxicological Profile (Based on Benzo[g]chrysene and General PAH/Aldehyde Toxicity)
| Hazard | Description |
| Carcinogenicity | Benzo[g]chrysene is classified as a substance that is suspected of causing cancer.[4] Many PAHs are known carcinogens.[5] Aldehydes such as formaldehyde are also classified as carcinogenic.[6] |
| Mutagenicity | PAHs are known to be mutagenic, primarily through the formation of DNA adducts following metabolic activation.[7] |
| Teratogenicity | Some PAHs have demonstrated teratogenic effects in animal studies.[8] |
| Skin Irritation/Corrosion | Benzo[g]chrysene is classified as causing skin irritation.[9] Direct skin contact should be avoided. |
| Eye Irritation/Damage | Benzo[g]chrysene is classified as causing serious eye irritation.[9] Appropriate eye protection is mandatory. |
| Respiratory Irritation | May cause respiratory irritation.[9] Inhalation of dust or aerosols should be strictly avoided. |
| Acute Toxicity (Oral, Dermal, Inhalation) | No specific data is available for this compound. However, given its classification as a hazardous substance, significant toxicity should be assumed. |
Hazard Identification and GHS Classification (Predicted)
While a specific GHS classification for this compound is not available, a predicted classification based on the parent compound and the aldehyde functional group is provided below.
Table 3: Predicted GHS Classification
| Hazard Class | Category | Hazard Statement |
| Carcinogenicity | 2 | H351: Suspected of causing cancer[4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[9] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[9] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[9] |
Experimental Protocols
Detailed experimental protocols for assessing the toxicity of a novel PAH derivative like this compound would typically involve a tiered approach, starting with in vitro assays and progressing to in vivo studies if necessary.
In Vitro Genotoxicity Assay: Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of this compound.
Methodology:
-
Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect both direct-acting mutagens and those requiring metabolic activation.
-
Procedure: The test compound, bacterial strain, and S9 mix (if applicable) are combined in a soft agar overlay and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Analysis: The number of revertant colonies (his+ for Salmonella, trp+ for E. coli) is counted and compared to a solvent control. A significant, dose-dependent increase in revertant colonies indicates a positive result for mutagenicity.
In Vitro Mammalian Cell Micronucleus Test
Objective: To detect chromosomal damage (clastogenicity or aneugenicity) in mammalian cells.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes) is used.
-
Treatment: Cells are exposed to a range of concentrations of this compound, with and without metabolic activation (S9).
-
Cytochalasin B: Cytochalasin B is added to block cytokinesis, leading to the accumulation of binucleated cells.
-
Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analysis: The frequency of micronuclei in binucleated cells is scored under a microscope. A significant, dose-dependent increase in micronucleated cells indicates genotoxicity.
In Vivo Rodent Carcinogenicity Study (General Protocol)
Objective: To assess the carcinogenic potential of this compound over a long-term exposure period.
Methodology:
-
Animal Model: Typically, rats or mice are used.
-
Dose Selection: A dose-ranging study is first conducted to determine appropriate doses for the long-term study.
-
Administration: The compound is administered via a relevant route of exposure (e.g., oral gavage, dermal application, or inhalation) for a significant portion of the animal's lifespan (e.g., 2 years for rats).
-
Observation: Animals are monitored for clinical signs of toxicity and tumor development.
-
Pathology: At the end of the study, a full necropsy and histopathological examination of all major organs and tissues are performed to identify neoplastic and non-neoplastic lesions.
Visualizations
Metabolic Activation Pathway of Benzo[g]chrysene
The primary mechanism of PAH-induced carcinogenicity involves metabolic activation to reactive intermediates that can form covalent adducts with DNA. The following diagram illustrates the proposed metabolic activation pathway for Benzo[g]chrysene, which is likely to be similar for its carbaldehyde derivative.
Caption: Proposed metabolic activation of this compound.
Experimental Workflow for Toxicity Assessment
The following diagram outlines a typical workflow for assessing the toxicity of a novel chemical compound.
Caption: General experimental workflow for toxicity assessment.
Handling, Storage, and Disposal
Given the presumed hazardous nature of this compound, strict adherence to safety protocols is essential.
-
Handling:
-
All manipulations should be carried out in a certified chemical fume hood.[10]
-
Personnel must wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[9]
-
Avoid inhalation of dust or aerosols. Use engineering controls to minimize airborne concentrations.
-
Avoid all skin and eye contact.
-
-
Storage:
-
Store in a well-ventilated, cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Keep containers tightly closed and clearly labeled with the chemical name and hazard warnings.
-
Store in a designated area for carcinogens.[10]
-
-
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of down the drain or in general waste.
-
Contaminated materials should be treated as hazardous waste.
-
Emergency Procedures
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
This guide provides a framework for the safe handling and assessment of this compound. It is imperative that all work with this compound is conducted with a thorough understanding of the potential risks and with the implementation of appropriate safety measures.
References
- 1. Polycyclic aromatic hydrocarbon and its effects on human health: An overeview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches [frontiersin.org]
- 3. chemwhat.com [chemwhat.com]
- 4. Benzo(c)chrysene | C22H14 | CID 9135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Polycyclic Aromatic Hydrocarbons (PAHs) | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 6. Toxic aldehydes in cooking vegetable oils: Generation, toxicity and disposal methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic activation of benzo[g]chrysene in the human mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PUBLIC HEALTH STATEMENT - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. Safe handling of carcinogens - Wikipedia [en.wikipedia.org]
Toxicology Profile of Benzo[g]chrysene: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzo[g]chrysene, a polycyclic aromatic hydrocarbon (PAH), is an environmental contaminant formed from the incomplete combustion of organic materials. This technical guide provides a comprehensive overview of the current toxicological data available for the parent compound, Benzo[g]chrysene. While it is known to be metabolized to genotoxic intermediates, a significant lack of quantitative toxicological data for the parent compound presents challenges in fully characterizing its risk profile. The International Agency for Research on Cancer (IARC) has classified Benzo[g]chrysene as a Group 3 carcinogen, indicating that it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence in experimental animals and a lack of data in humans. This guide summarizes the available data on its metabolism, mechanism of action, genotoxicity, and carcinogenicity, and highlights the existing data gaps in acute, subchronic, chronic, and reproductive toxicity.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₂₂H₁₄ |
| Molar Mass | 278.35 g/mol |
| Appearance | Solid |
| Melting Point | 228-230 °C |
| Boiling Point | 524.7 °C |
| Water Solubility | Insoluble |
| LogP | 6.8 |
Metabolism and Mechanism of Action
The toxicity of Benzo[g]chrysene is primarily attributed to its metabolic activation into reactive intermediates that can bind to cellular macromolecules, including DNA. The principal pathway involves the cytochrome P450 monooxygenase system, which catalyzes the formation of epoxides.
The key steps in the metabolic activation of Benzo[g]chrysene are:
-
Epoxidation: The parent compound is oxidized by cytochrome P450 enzymes to form an epoxide.
-
Hydration: Epoxide hydrolase converts the epoxide to a trans-dihydrodiol.
-
Second Epoxidation: The dihydrodiol is further oxidized by cytochrome P450 to form a highly reactive diol epoxide.
Specifically, Benzo[g]chrysene is metabolized to the fjord region diol epoxides, (-)-anti-(11R,12S,l3S,14R)- and (+)-syn-(11S,12R,13S,14R)-Benzo[g]chrysene-11,12-dihydrodiol-13,14-epoxides (B[g]CDEs).[1] These diol epoxides are considered the ultimate carcinogens of Benzo[g]chrysene.
Toxicological Endpoints
Acute Toxicity
No studies reporting LD50 values for Benzo[g]chrysene via oral, dermal, or inhalation routes were identified in the comprehensive literature search.
Subchronic and Chronic Toxicity
No studies reporting No-Observed-Adverse-Effect-Level (NOAEL) or Lowest-Observed-Adverse-Effect-Level (LOAEL) values from subchronic or chronic exposure to Benzo[g]chrysene were identified.
Genotoxicity
Benzo[g]chrysene is genotoxic following metabolic activation. The formation of DNA adducts by its diol epoxide metabolites is a key event in its genotoxic mechanism.
DNA Adduct Formation in Mouse Skin
| Parameter | Value | Reference |
| Maximum Adduct Level | 7.7 adducts per 10⁷ nucleotides | [1] |
-
Experimental Protocol:
-
Animal Model: Male Parkes (CFLP) mice.
-
Dose and Administration: A single topical application of 0.5 µmol of Benzo[g]chrysene in 100 µL of acetone to the dorsal skin.
-
Sample Collection: Skin samples were collected at various time points (1, 2, 3, 7, 14, and 21 days) after treatment.
-
Analytical Method: DNA was isolated from the epidermis, and adduct levels were determined using the ³²P-postlabeling assay.
-
The primary DNA adducts are formed with deoxyadenosine.[1]
Carcinogenicity
The International Agency for Research on Cancer (IARC) has classified Benzo[g]chrysene in Group 3: Not classifiable as to its carcinogenicity to humans . This classification is based on inadequate evidence of carcinogenicity in experimental animals and the absence of data in humans.
While the parent compound has not been adequately tested, its metabolite, anti-Benzo[g]chrysene-11,12-dihydrodiol-13,14-epoxide (anti-BgCDE) , has been shown to be a potent mammary carcinogen in female rats.
Mammary Carcinogenicity of anti-BgCDE in Female CD Rats
| Tumor Type | Incidence |
| Adenomas | Data not specified |
| Adenocarcinomas | Data not specified |
| Sarcomas | Data not specified |
-
Experimental Protocol:
-
Animal Model: Female Sprague-Dawley derived CD rats.
-
Dose and Administration: A total dose of 1.2 µmol of racemic anti-BgCDE dissolved in dimethyl sulfoxide (DMSO) was administered via intramammary injection into the nipple region.
-
Study Duration: The study was terminated 23 weeks after injection.
-
Findings: anti-BgCDE was found to be a potent mammary carcinogen, inducing adenomas, adenocarcinomas, and sarcomas.
-
Reproductive and Developmental Toxicity
No studies on the reproductive or developmental toxicity of the Benzo[g]chrysene parent compound were identified.
Conclusion and Data Gaps
The available toxicological data on the Benzo[g]chrysene parent compound are limited. While its metabolic activation to genotoxic diol epoxides that form DNA adducts is established, there is a significant lack of quantitative data to perform a comprehensive risk assessment. The IARC classification of Group 3 underscores the inadequacy of the current evidence for carcinogenicity.
Key data gaps that need to be addressed to provide a complete toxicology profile include:
-
Acute toxicity studies to determine LD50 values.
-
Subchronic and chronic toxicity studies to establish NOAEL and LOAEL values.
-
Comprehensive carcinogenicity bioassays of the parent compound in multiple species.
-
Reproductive and developmental toxicity studies to assess its potential effects on fertility and offspring development.
Further research is imperative to fill these data gaps and to enable a more definitive characterization of the human health risks associated with exposure to Benzo[g]chrysene.
References
Methodological & Application
Application Notes and Protocols for Benzo[g]chrysene-9-carbaldehyde in Organic Synthesis
A Scarcity of Documented Applications in Synthetic Chemistry
Benzo[g]chrysene-9-carbaldehyde is a polycyclic aromatic hydrocarbon (PAH) derivative containing a reactive aldehyde functional group. While aldehydes are a cornerstone of organic synthesis, serving as precursors to a vast array of chemical structures, a comprehensive review of the scientific literature reveals a notable absence of specific applications for this compound in synthetic protocols. The existing body of research on Benzo[g]chrysene and its derivatives primarily focuses on their synthesis, physicochemical properties, and toxicological profiles, rather than their utility as building blocks in organic synthesis.
This document aims to provide a theoretical framework for the potential applications of this compound based on the known reactivity of aromatic aldehydes. However, it must be emphasized that the protocols and reaction schemes presented herein are illustrative and not derived from published experimental work. Researchers intending to utilize this compound should consider these as starting points for methodological development, requiring thorough optimization and characterization.
Theoretical Synthetic Applications
The aldehyde functional group of this compound offers a gateway to a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon skeleton. Key potential reactions include:
-
Olefinations: Reactions such as the Wittig, Horner-Wadsworth-Emmons, and Julia-Kocienski olefinations can convert the aldehyde into a vinyl group, enabling the synthesis of extended π-conjugated systems. These derivatives could be of interest in materials science for their optical and electronic properties.
-
Condensation Reactions: Knoevenagel and aldol condensations would allow for the formation of new carbon-carbon bonds, leading to the synthesis of more complex molecular architectures.
-
Reductive Amination: The reaction with amines in the presence of a reducing agent can be used to synthesize various amine derivatives, which are common motifs in pharmacologically active compounds.
-
Oxidation and Reduction: Oxidation of the aldehyde would yield the corresponding carboxylic acid, a versatile functional group for further derivatization, such as ester or amide formation. Conversely, reduction would provide the primary alcohol, which can be used in etherification or esterification reactions.
Hypothetical Experimental Protocols
The following protocols are generalized procedures for reactions commonly performed with aromatic aldehydes. They should be adapted and optimized for this compound.
Protocol 1: Wittig Reaction for the Synthesis of 9-Vinylbenzo[g]chrysene (Hypothetical)
This protocol describes a hypothetical Wittig reaction to form an alkene from this compound.
Table 1: Hypothetical Reagents for Wittig Reaction
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Methyltriphenylphosphonium bromide | 357.23 | 1.2 | 1.2 |
| Sodium hydride (60% dispersion in oil) | 24.00 | 1.1 | 1.1 |
| This compound | 306.36 | 1.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | - | - |
Methodology:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 mmol).
-
Add anhydrous THF (10 mL) and cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 mmol) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, during which the color should change to deep yellow or orange, indicating the formation of the ylide.
-
Dissolve this compound (1.0 mmol) in a minimum amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Wittig Reaction
Caption: Workflow for the hypothetical Wittig olefination.
Protocol 2: Knoevenagel Condensation (Hypothetical)
This protocol outlines a hypothetical Knoevenagel condensation with an active methylene compound.
Table 2: Hypothetical Reagents for Knoevenagel Condensation
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 306.36 | 1.0 | 1.0 |
| Malononitrile | 66.06 | 1.1 | 1.1 |
| Piperidine | 85.15 | 0.1 | 0.1 |
| Ethanol | - | - | - |
Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Signaling Pathway Analogy for Knoevenagel Condensation
Caption: Reaction pathway for the Knoevenagel condensation.
Conclusion
While this compound presents theoretical opportunities for the synthesis of novel PAH derivatives, the lack of published applications underscores a significant gap in the chemical literature. The protocols and diagrams provided here are intended to serve as a conceptual guide for researchers interested in exploring the synthetic utility of this compound. Any experimental work should be approached with careful planning, optimization, and rigorous analytical characterization of the resulting products. The scientific community would benefit from research that explores and documents the reactivity of this and similar underutilized PAH aldehydes.
Application Notes and Protocols for the Derivatization of Benzo[g]chrysene-9-carbaldehyde for Enhanced Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[g]chrysene is a polycyclic aromatic hydrocarbon (PAH) of significant interest due to its potential environmental and biological implications. The analysis of its derivatives, such as Benzo[g]chrysene-9-carbaldehyde, is crucial for toxicological studies and metabolic profiling. However, the direct analysis of this aldehyde can be challenging due to its moderate polarity and potential for low detection sensitivity.
Derivatization is a chemical modification technique employed to enhance the analytical properties of a target compound. For aldehydes, derivatization can improve chromatographic separation, increase detection sensitivity (particularly for fluorescence and mass spectrometry), and enhance the stability of the analyte. This document provides detailed application notes and protocols for the derivatization of this compound to facilitate its qualitative and quantitative analysis, primarily by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Principle of Derivatization
The protocols described herein focus on pre-column derivatization, where the analyte is chemically modified before its introduction into the analytical instrument. The primary strategy involves the reaction of the aldehyde functional group of this compound with a fluorescent labeling reagent. These reagents typically contain a reactive moiety, such as a hydrazine or an amine, that specifically targets the carbonyl group of the aldehyde. The resulting derivative incorporates a highly fluorescent tag, enabling sensitive detection.
Recommended Derivatization Reagent: Dansyl Hydrazine
Dansyl hydrazine is a widely used fluorescent labeling reagent for carbonyl compounds. It reacts with aldehydes in the presence of an acid catalyst to form a stable and highly fluorescent hydrazone derivative. The dansyl moiety provides a strong fluorescence signal, allowing for detection at low concentrations.
Experimental Protocols
Protocol 1: Derivatization of this compound with Dansyl Hydrazine
Materials and Reagents:
-
This compound standard
-
Dansyl hydrazine
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Vortex mixer
-
Heating block or water bath
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
Procedure:
-
Preparation of Reagent Solutions:
-
Dansyl Hydrazine Solution (1 mg/mL): Dissolve 10 mg of dansyl hydrazine in 10 mL of acetonitrile. This solution should be prepared fresh and protected from light.
-
Catalyst Solution (10% TCA in acetonitrile): Dissolve 1 g of trichloroacetic acid in 10 mL of acetonitrile.
-
-
Standard and Sample Preparation:
-
Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations in the desired analytical range (e.g., 0.1 - 10 µg/mL).
-
Sample Preparation: For experimental samples, dissolve or extract the sample containing this compound in acetonitrile. Ensure the final concentration is within the linear range of the assay.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 100 µL of the standard or sample solution.
-
Add 100 µL of the dansyl hydrazine solution.
-
Add 20 µL of the 10% TCA catalyst solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath. Protect the mixture from light during incubation.
-
After incubation, allow the mixture to cool to room temperature.
-
Add 780 µL of acetonitrile/water (1:1, v/v) to the reaction mixture to stop the reaction and dilute the sample for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 50% B
-
5-25 min: 50% to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Wavelengths: Excitation at 340 nm and emission at 525 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the dansyl hydrazone derivative of this compound based on its retention time in the standard chromatogram.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Data Presentation
The following table summarizes typical quantitative data that can be obtained using fluorescent derivatization methods for aldehyde analysis, based on literature for similar compounds.[1] Actual values for this compound would need to be determined experimentally.
| Parameter | Typical Value Range |
| Linear Range | 0.01 - 10 nmol/mL[1] |
| Limit of Detection (LOD) | 0.2 - 2.0 nmol/L[1] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 nmol/L |
| Correlation Coefficient (r²) | > 0.999[1] |
| Recovery | 90 - 110% |
| Precision (RSD) | < 5% |
Visualizations
Caption: Experimental workflow for the derivatization and analysis of this compound.
Caption: Logical relationship of the derivatization reaction components.
Alternative and Complementary Methods
While dansyl hydrazine is a robust choice, other derivatization reagents can also be considered:
-
2,4-Dinitrophenylhydrazine (DNPH): This is a classic reagent for carbonyl compounds, forming colored dinitrophenylhydrazones that can be analyzed by HPLC with UV-Vis detection.[2][3]
-
Girard's Reagents (T and P): These reagents introduce a quaternary ammonium group, making the derivatives suitable for analysis by electrospray ionization mass spectrometry (ESI-MS).
-
Fluorescent Hydrazines: Other highly fluorescent hydrazine reagents, such as 2-[2-(7H-dibenzo[a,g] carbazol-7-yl)-ethoxy] ethyl carbonylhydrazine (DBCEEC), can offer even lower detection limits.[1]
For confirmation of results, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[4][5] For GC analysis, a different derivatization strategy, such as oximation with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), would be necessary to increase the volatility of the analyte.[6]
Troubleshooting
-
Low Derivatization Yield:
-
Ensure the freshness of the dansyl hydrazine solution.
-
Optimize the catalyst concentration and reaction time.
-
Check the pH of the reaction mixture.
-
-
Poor Chromatographic Resolution:
-
Optimize the HPLC gradient profile.
-
Try a different stationary phase (e.g., phenyl-hexyl).
-
Ensure complete removal of excess derivatizing reagent if it co-elutes with the product.
-
-
High Background Noise:
-
Use high-purity solvents and reagents.
-
Protect the derivatization reagent and the derivatives from light to prevent degradation.
-
By following these detailed protocols and considering the alternative methods, researchers can effectively derivatize this compound for sensitive and reliable analysis, contributing to a better understanding of its role in various scientific disciplines.
References
- 1. A sensitive fluorescence reagent for the determination of aldehydes from alcoholic beverage using high-performance liquid chromatography with fluorescence detection and mass spectrometric identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jascoinc.com [jascoinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous analysis of PAH urinary mono- and dihydroxylated metabolites by GC-MS-MS following SPE and two-stage derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
Application Note: Benzo[g]chrysene-9-carbaldehyde as a Fluorescent Probe
Introduction
Benzo[g]chrysene-9-carbaldehyde is a polycyclic aromatic hydrocarbon (PAH) derivative. While the parent compound, Benzo[g]chrysene, is a known environmental contaminant and a subject of toxicological studies, the specific application of this compound as a fluorescent probe is not extensively documented in current scientific literature. This application note, therefore, serves as a prospective guide based on the known properties of similar aromatic aldehydes and related benzo-fused compounds which have been successfully employed as fluorescent sensors. Further experimental validation is required to establish the specific applications and protocols for this compound.
Principle of Fluorescence
The fluorescence of polycyclic aromatic hydrocarbons arises from the delocalized π-electron systems in their fused aromatic rings. Upon absorption of light at a specific wavelength (excitation), electrons are promoted to a higher energy state. The subsequent return of these electrons to the ground state results in the emission of light at a longer wavelength (emission). The aldehyde functional group in this compound can potentially modulate its photophysical properties and introduce sensitivity to specific analytes through various chemical interactions.
Potential Applications
Based on the reactivity of the aldehyde group and the fluorescent nature of the benzo[g]chrysene core, potential applications for this compound as a fluorescent probe could include:
-
Detection of Thiols: Aldehyde groups can react with thiols, such as cysteine and glutathione, leading to a change in the fluorescence signal. This could be utilized for monitoring thiol levels in biological systems, which is important for understanding oxidative stress and various disease states.
-
Sensing of pH Changes: The fluorescence of aromatic compounds can be sensitive to the polarity and pH of their microenvironment. Protonation or deprotonation of the aldehyde or the aromatic system could lead to shifts in the excitation and emission spectra, making it a potential pH sensor.
-
Metal Ion Detection: The aldehyde group, in conjunction with the aromatic rings, may act as a chelating site for certain metal ions. Binding of a metal ion could result in either fluorescence enhancement ("chelation-enhanced fluorescence") or quenching, allowing for the detection of specific metal ions.
Photophysical Properties (Hypothetical)
| Property | Hypothetical Value |
| Excitation Wavelength (λex) | ~350 - 400 nm |
| Emission Wavelength (λem) | ~420 - 500 nm |
| Stokes Shift | ~70 - 100 nm |
| Quantum Yield (ΦF) | 0.1 - 0.4 |
| Molar Extinction Coefficient (ε) | > 10,000 M⁻¹cm⁻¹ |
Experimental Protocols (Prospective)
The following are generalized protocols that would need to be optimized for specific applications of this compound as a fluorescent probe.
Preparation of Stock Solution
-
Solvent Selection: Due to the hydrophobic nature of PAHs, a suitable organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile should be used.
-
Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of high concentration (e.g., 1-10 mM).
-
Storage: Store the stock solution in a dark, airtight container at -20°C to prevent degradation.
General Fluorescence Measurement Protocol
-
Working Solution: Prepare a working solution of the probe by diluting the stock solution in a suitable buffer (e.g., PBS, TRIS-HCl) to the desired final concentration (typically in the low micromolar range). The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid affecting the sample.
-
Analyte Addition: Add the analyte of interest to the probe solution.
-
Incubation: Allow the solution to incubate for a specific period to ensure the reaction or binding is complete. Incubation time and temperature will need to be optimized.
-
Fluorescence Measurement: Measure the fluorescence intensity using a spectrofluorometer. Set the excitation and emission wavelengths based on the spectral properties of the probe. Record the emission spectrum.
Workflow for Analyte Detection
Application of Benzo[g]chrysene Metabolites in DNA Adduct Studies: A Focus on Diol Epoxides
A Note on Benzo[g]chrysene-9-carbaldehyde: While the focus of this document is on the application of Benzo[g]chrysene in DNA adduct studies, it is important to clarify the role of this compound. Based on available scientific literature, there is limited to no direct evidence of this compound being a primary agent for DNA adduct formation. Its deuterated form, Benzo[g]chrysene-9-carboxaldehyde-d8, is commercially available, suggesting its potential use as an internal standard for analytical studies[1]. The main pathway for Benzo[g]chrysene-induced DNA damage involves its metabolic activation to highly reactive diol epoxides. Therefore, these application notes and protocols will focus on the well-established role of Benzo[g]chrysene and its diol epoxide metabolites in forming DNA adducts.
Introduction
Benzo[g]chrysene (B[g]C) is a polycyclic aromatic hydrocarbon (PAH) found in environmental sources such as coal tar. It is recognized as a moderately carcinogenic compound, with its carcinogenicity linked to the formation of covalent DNA adducts.[2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals studying the formation of DNA adducts by B[g]C metabolites.
The metabolic activation of B[g]C leads to the formation of fjord-region diol epoxides, specifically (-)-anti-(11R,12S,13S,14R)-B[g]CDE and (+)-syn-(11S,12R,13S,14R)-B[g]CDE.[2] These reactive intermediates bind covalently to DNA, primarily at the N^2 position of guanine and the N^6 position of adenine, forming stable adducts that can lead to mutations and initiate carcinogenesis if not repaired.[2][3][4]
Data Presentation
The following tables summarize quantitative data from studies on B[g]C-DNA adducts.
Table 1: In Vivo B[g]C-DNA Adduct Levels in Mouse Epidermis [2]
| Treatment Agent | Dose (µmol) | Time Point | Total Adduct Level (fmol adducts/µg DNA) |
| Benzo[g]chrysene (B[g]C) | 0.5 | 24 hours | 6.55 |
| Benzo[c]phenanthrene (B[c]Ph) | 0.5 | 24 hours | 0.24 |
Table 2: Distribution of B[g]C-DNA Adducts Formed by Diol Epoxides in Mouse Epidermis [2]
| B[g]CDE Stereoisomer | DNA Base | Number of Adducts Formed | Percentage of Total Major Adducts |
| (-)-anti-B[g]CDE | Adenine | 2 | Not Specified |
| Guanine | 3 | Not Specified | |
| (+)-syn-B[g]CDE | Adenine | 1 | Not Specified |
| Guanine | 1 | Not Specified | |
| Total | Adenine | - | 64% |
Experimental Protocols
Protocol 1: In Vivo B[g]C-DNA Adduct Formation in Mouse Skin
This protocol is adapted from studies investigating the formation of B[g]C-DNA adducts in a mouse model.[2]
Materials:
-
Benzo[g]chrysene (B[g]C)
-
Acetone (solvent)
-
Male Parkes mice
-
DNA isolation kit (e.g., phenol-chloroform extraction or commercial kit)
-
³²P-postlabelling assay reagents
Procedure:
-
Prepare a solution of B[g]C in acetone at a concentration of 0.5 µmol per desired application volume.
-
Topically apply the B[g]C solution to a shaved area of the dorsal skin of the mice.
-
At selected time points after treatment (e.g., 24 hours, 1 week, 3 weeks), euthanize the mice and excise the treated area of skin.
-
Isolate DNA from the skin samples using a standard DNA isolation protocol.
-
Analyze the isolated DNA for the presence of B[g]C-DNA adducts using the ³²P-postlabelling assay.
Protocol 2: ³²P-Postlabelling Assay for B[g]C-DNA Adduct Detection
The ³²P-postlabelling assay is a highly sensitive method for detecting bulky DNA adducts for which standards are not available.[5]
Materials:
-
Micrococcal nuclease
-
Spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvents
Procedure:
-
Digest the DNA sample (5-10 µg) to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Enrich the adducted nucleotides by digestion of normal nucleotides to deoxynucleosides with nuclease P1.
-
Label the adducted nucleotides at the 5'-position with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC).
-
Detect and quantify the adducts by autoradiography and scintillation counting of the spots scraped from the TLC plate.
Protocol 3: HPLC Analysis of B[g]C-DNA Adducts
High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection can be used for the identification and quantification of specific B[g]C-DNA adducts.[6][7]
Materials:
-
DNA hydrolysate containing B[g]C-DNA adducts
-
HPLC system with a C18 reverse-phase column
-
Fluorescence detector or mass spectrometer
-
Appropriate mobile phase (e.g., acetonitrile-water gradient)
-
Synthetic B[g]C-DNA adduct standards (if available)
Procedure:
-
Hydrolyze the DNA sample to release the adducted nucleosides or bases.
-
Inject the hydrolyzed sample into the HPLC system.
-
Separate the adducts using a suitable gradient elution program.
-
Detect the adducts using a fluorescence detector set at the appropriate excitation and emission wavelengths for B[g]C derivatives or a mass spectrometer for mass-to-charge ratio detection.
-
Quantify the adducts by comparing the peak areas to those of known standards.
Visualizations
Caption: Metabolic activation of Benzo[g]chrysene to DNA-reactive diol epoxides.
Caption: Workflow for the analysis of B[g]C-DNA adducts from in vivo studies.
References
- 1. Benzo[g]chrysene-9-carboxaldehyde-d8 (TRC-B208187-0.5mg) bei Hölzel-Diagnostika [hoelzel-biotech.com]
- 2. Covalent DNA adducts formed in mouse epidermis by benzo[g]chrysene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of DNA adducts formed by anti-benzo[g]chrysene 11,12-dihydrodiol 13,14-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for testing compounds for DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for the Detection of Benzo[g]chrysene-9-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Validated analytical methods specifically for the quantitative analysis of Benzo[g]chrysene-9-carbaldehyde in various matrices are not widely available in peer-reviewed literature. The following application notes provide detailed protocols for the analysis of the parent polycyclic aromatic hydrocarbon (PAH), Benzo[g]chrysene, and propose specific modifications for the detection of its carbaldehyde derivative. These proposed methods require validation by the end-user for parameters such as linearity, accuracy, precision, and limits of detection and quantification.
Overview of Analytical Strategies
The detection of this compound, a polar derivative of a non-polar PAH, can be effectively achieved using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD). Due to the presence of the reactive and polar aldehyde functional group, a derivatization step is highly recommended to enhance chromatographic performance, sensitivity, and specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high resolving power and specific identification. For the analysis of this compound, derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is proposed. This reaction converts the aldehyde into a stable oxime derivative, which is more volatile and amenable to GC analysis. The pentafluorobenzyl group also allows for highly sensitive detection using an electron capture detector (ECD) or by monitoring characteristic ions in the mass spectrometer.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): HPLC is a robust technique for the analysis of large, non-volatile PAHs. The inherent fluorescence of the Benzo[g]chrysene aromatic system provides a basis for sensitive detection. To improve the chromatographic retention of the polar aldehyde on reverse-phase columns and to further enhance detection sensitivity, derivatization with a fluorescent tag like dansyl hydrazine is proposed.
Experimental Protocols
Protocol 1: GC-MS Analysis of Benzo[g]chrysene (Parent PAH)
This protocol serves as a baseline for the analysis of the parent PAH and is the foundation for the modified method for its carbaldehyde derivative.
2.1.1. Sample Preparation (e.g., Soil, Sediment, or Biological Matrix)
-
Extraction:
-
Accurately weigh approximately 10 g of the homogenized sample.
-
Fortify the sample with a suitable surrogate standard to monitor extraction efficiency.
-
Perform extraction using an accelerated solvent extraction (ASE) or Soxhlet apparatus with dichloromethane (DCM) or a 1:1 (v/v) mixture of acetone and hexane.
-
-
Concentration and Solvent Exchange:
-
The resulting extract is concentrated to about 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
The solvent is then exchanged to hexane.
-
-
Sample Clean-up (Solid Phase Extraction - SPE):
-
A silica gel SPE cartridge is conditioned with hexane.
-
The concentrated extract is loaded onto the cartridge.
-
Interfering compounds are removed by eluting with a non-polar solvent like hexane.
-
The PAH fraction, including Benzo[g]chrysene, is eluted with a solvent of intermediate polarity, such as a 1:1 (v/v) mixture of hexane and DCM.
-
The eluate is concentrated to a final volume of 1 mL.
-
2.1.2. GC-MS Instrumentation and Operating Conditions
-
Gas Chromatograph: Agilent 7890B GC, or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD, or equivalent.
-
GC Column: A 30 m x 0.25 mm internal diameter x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms).
-
Inlet: Splitless injection mode at 280°C.
-
Oven Temperature Program:
-
Initial temperature of 80°C, held for 1 minute.
-
Ramp at 20°C/min to 200°C.
-
Ramp at 10°C/min to 310°C, and hold for 10 minutes.
-
-
Carrier Gas: Helium with a constant flow rate of 1.2 mL/min.
-
MSD Parameters:
-
Transfer Line Temperature: 310°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for Benzo[g]chrysene (e.g., m/z 278, 139).
-
Proposed Protocol 2: GC-MS Analysis of this compound with PFBHA Derivatization
2.2.1. Sample Preparation and Derivatization
-
Follow the extraction, concentration, and clean-up procedures as outlined in Protocol 1 (Section 2.1.1).
-
Derivatization Procedure:
-
To the 1 mL final extract in hexane, add 100 µL of a 10 mg/mL solution of PFBHA in toluene.
-
A drop of pyridine can be added as a catalyst.
-
The mixture is vortexed and then heated at 60°C for 1 hour.
-
After cooling, the reaction mixture is washed with a dilute acid (e.g., 0.1 M HCl) followed by deionized water to remove any excess reagent.
-
The organic phase is dried using anhydrous sodium sulfate.
-
The derivatized sample is now ready for GC-MS analysis.[1]
-
2.2.2. GC-MS Instrumentation and Operating Conditions
-
The same GC-MS system as in Protocol 1 can be used.
-
Oven Temperature Program: The temperature program may require optimization to ensure the elution of the larger, derivatized analyte. A higher final temperature or a longer hold time might be necessary.
-
MSD Parameters:
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: The characteristic ions of the PFBHA-derivatized this compound need to be determined. The molecular ion is expected at m/z = 501. Key fragment ions would likely arise from the loss of the pentafluorobenzyl moiety.
-
Protocol 3: HPLC-FLD Analysis of Benzo[g]chrysene (Parent PAH)
2.3.1. Sample Preparation
-
Follow the extraction, concentration, and clean-up steps as detailed in Protocol 1 (Section 2.1.1).
-
In the final step, the solvent should be exchanged to acetonitrile.
2.3.2. HPLC-FLD Instrumentation and Operating Conditions
-
HPLC System: Agilent 1260 Infinity II LC, or equivalent.
-
Fluorescence Detector: Agilent 1260 Infinity II FLD, or equivalent.
-
HPLC Column: A 150 mm x 4.6 mm, 5 µm particle size C18 column (e.g., Zorbax Eclipse PAH).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution Program:
-
0-5 min: 50% B
-
5-25 min: Linear gradient to 100% B
-
25-30 min: Hold at 100% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Fluorescence Detector Wavelengths:
-
The excitation and emission wavelengths for Benzo[g]chrysene should be optimized, but are typically in the range of Ex: 270-300 nm and Em: 380-420 nm.
-
Proposed Protocol 4: HPLC-FLD Analysis of this compound with Dansyl Hydrazine Derivatization
2.4.1. Sample Preparation and Derivatization
-
Follow the extraction and concentration steps from Protocol 1 (Section 2.1.1).
-
The final solvent for the extract should be acetonitrile.
-
Derivatization Procedure:
-
To the 1 mL extract, add an excess of dansyl hydrazine solution (e.g., 100 µL of a 1 mg/mL solution in acetonitrile).
-
Add a catalytic amount of a weak acid, such as a drop of acetic acid.
-
Heat the mixture at 60°C for 30 minutes in a dark environment to prevent photodegradation.
-
After cooling, the sample is ready for HPLC-FLD analysis.[2][3][4]
-
2.4.2. HPLC-FLD Instrumentation and Operating Conditions
-
The same HPLC-FLD system as in Protocol 3 can be utilized.
-
Gradient Elution Program: The gradient profile may need to be adjusted to elute the more retained dansyl hydrazine derivative. A higher initial percentage of the organic solvent or a shallower gradient might be necessary.
-
Fluorescence Detector Wavelengths:
-
Detection is based on the fluorescence of the dansyl group.
-
Excitation: ~340 nm
-
Emission: ~520 nm
-
Quantitative Data Summary
The following tables provide typical quantitative data for the analysis of chrysene, which can be used as an estimate for Benzo[g]chrysene. Note: This data is for the parent PAH and must be experimentally determined and validated for this compound.
Table 1: Representative Quantitative Data for Chrysene by GC-MS
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.05 - 1 µg/kg (in solid matrices) |
| Limit of Quantification (LOQ) | 0.15 - 3 µg/kg (in solid matrices) |
| Recovery Rate | 80 - 110% |
| Linearity (R²) | > 0.995 |
Table 2: Representative Quantitative Data for Chrysene by HPLC-FLD
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/L (in aqueous matrices) |
| Limit of Quantification (LOQ) | 0.03 - 1.5 µg/L (in aqueous matrices) |
| Recovery Rate | 85 - 115% |
| Linearity (R²) | > 0.998 |
Visualized Experimental Workflows
References
- 1. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of formaldehyde and acetaldehyde in packaging paper by dansylhydrazine derivatization-high performance liquid chromatography-fluorescence detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Benzo[g]chrysene-9-carbaldehyde using a Validated HPLC-FLD Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Benzo[g]chrysene-9-carbaldehyde using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The described protocol is applicable for the determination of this compound in various matrices, which is of significant interest in environmental monitoring and toxicology studies due to the carcinogenic potential of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. The methodology encompasses a streamlined sample preparation procedure, optimized HPLC-FLD conditions, and comprehensive method validation parameters.
Introduction
Benzo[g]chrysene, a member of the polycyclic aromatic hydrocarbon (PAH) family, and its derivatives are compounds of environmental and toxicological concern. This compound, a functionalized derivative, requires sensitive and selective analytical methods for its detection and quantification at trace levels. High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD) offers excellent sensitivity and selectivity for the analysis of fluorescent compounds like PAHs and their derivatives. This application note provides a detailed protocol for the analysis of this compound, including sample extraction, chromatographic separation, and fluorescence detection.
Experimental Protocols
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a simple and effective extraction technique suitable for a wide range of analytes and matrices.
Materials:
-
Homogenized sample matrix (e.g., soil, sediment, biological tissue)
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Add the internal standard solution.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer (supernatant) to a 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄ for dispersive solid-phase extraction (d-SPE) cleanup.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The supernatant is the final extract. Filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-FLD Instrumentation and Conditions
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column thermostat.
-
Fluorescence detector.
Chromatographic Conditions:
| Parameter | Value |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0-2 min: 50% B; 2-20 min: 50-100% B; 20-25 min: 100% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Fluorescence Detector Settings:
Based on the fluorescence spectra of the parent compound, chrysene, and other derivatives, the following wavelengths are recommended as a starting point for method development.[1][2] For optimal sensitivity, it is crucial to experimentally determine the excitation and emission maxima for this compound.
| Parameter | Wavelength (nm) |
| Excitation | ~270 - 280 nm |
| Emission | ~390 - 410 nm |
Note: These wavelengths should be optimized by scanning the fluorescence spectrum of a standard solution of this compound.
Data Presentation
The following tables summarize the expected quantitative data for a validated HPLC-FLD method for this compound, based on typical performance for related PAHs.[3][4][5]
Table 1: Method Validation Parameters
| Parameter | Expected Value |
| Retention Time (min) | Analyte-specific |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/kg |
| Recovery (%) | 80 - 110% |
| Precision (RSD%) | < 15% |
Table 2: Example Calibration Curve Data
| Concentration (µg/L) | Peak Area (Arbitrary Units) |
| 0.5 | 12,500 |
| 1.0 | 24,800 |
| 5.0 | 124,500 |
| 10.0 | 251,000 |
| 25.0 | 628,000 |
| 50.0 | 1,255,000 |
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound.
Conclusion
The HPLC-FLD method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound. The QuEChERS sample preparation protocol is efficient and minimizes matrix interference, leading to accurate and precise results. This method is well-suited for routine analysis in environmental and food safety laboratories, as well as for research purposes in toxicology and drug development. Proper method validation, including the optimization of fluorescence detector wavelengths, is essential for achieving the highest quality data.
References
- 1. Spectrum [Chrysene] | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of parent and substituted polycyclic aromatic hydrocarbons in high-fat salmon using a modified QuEChERS extraction, dispersive SPE and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of polynuclear aromatic hydrocarbons in olive oil after solid-phase extraction using a dual-layer sorbent cartridge followed by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-vial solid-phase extraction of polycyclic aromatic hydrocarbons in drug formulations stored in packaging containing rubber - PMC [pmc.ncbi.nlm.nih.gov]
GC-MS Analysis of Benzo[g]chrysene-9-carbaldehyde: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of Benzo[g]chrysene-9-carbaldehyde, a derivative of the polycyclic aromatic hydrocarbon (PAH) Benzo[g]chrysene.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are a class of organic compounds that are of significant interest due to their potential carcinogenic and mutagenic properties. Benzo[g]chrysene is a high molecular weight PAH, and its derivatives, such as this compound, are important targets for analytical monitoring in environmental, food safety, and toxicological studies. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of these compounds. This application note outlines a robust GC-MS method for the analysis of this compound, including sample preparation, instrument parameters, and data analysis.
Predicted Mass Spectral Data
Due to the limited availability of experimental mass spectral data for this compound, the following quantitative information is predicted based on the known fragmentation patterns of aromatic aldehydes. Aromatic aldehydes typically exhibit a strong molecular ion peak, a peak corresponding to the loss of a hydrogen atom (M-1), and a peak resulting from the loss of the formyl group (M-29).
| Parameter | Predicted Value |
| Molecular Formula | C₂₃H₁₄O |
| Molecular Weight | 306.36 g/mol |
| Predicted m/z of Molecular Ion (M⁺) | 306 |
| Predicted m/z of [M-H]⁺ Fragment | 305 |
| Predicted m/z of [M-CHO]⁺ Fragment | 277 |
These predicted mass-to-charge ratios are crucial for developing a selective ion monitoring (SIM) or multiple reaction monitoring (MRM) method for sensitive and specific detection.
Experimental Protocol
This protocol provides a comprehensive methodology for the GC-MS analysis of this compound.
Sample Preparation
A generic solid-phase extraction (SPE) method is described below, which is suitable for a variety of matrices such as soil, sediment, or food samples.
-
Extraction:
-
Weigh 1-5 g of the homogenized sample into a clean extraction vessel.
-
Spike the sample with a suitable internal standard, such as Benzo[g]chrysene-9-carboxaldehyde-d8, to correct for matrix effects and variations in extraction efficiency.
-
Add 10 mL of a 1:1 (v/v) mixture of hexane and acetone.
-
Perform ultrasonic extraction for 30 minutes.
-
Centrifuge the sample and carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the extracts.
-
-
Clean-up:
-
Prepare a silica gel SPE cartridge by pre-conditioning with 5 mL of hexane.
-
Load the combined extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of hexane to remove aliphatic interferences.
-
Elute the PAH fraction, including this compound, with 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
GC-MS Parameters
The following instrumental parameters are recommended for the analysis.
| GC Parameter | Condition |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature of 80 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 10 min |
| Transfer Line Temp | 290 °C |
| MS Parameter | Condition |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-400) and/or Selected Ion Monitoring (SIM) |
| SIM Ions | m/z 306, 305, 277 |
Data Analysis
-
Identification: The identification of this compound is based on the retention time and the comparison of the acquired mass spectrum with the predicted fragmentation pattern.
-
Quantification: For quantitative analysis, a calibration curve should be prepared using standards of known concentrations. The peak area of the target analyte is normalized to the peak area of the internal standard.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in the GC-MS analysis of this compound.
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Analyte journey from injection to detection and fragmentation.
Application Note: Quantification of Benzo[g]chrysene-9-carbaldehyde in Environmental Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzo[g]chrysene is a polycyclic aromatic hydrocarbon (PAH) formed from the incomplete combustion of organic materials. Its derivatives, such as Benzo[g]chrysene-9-carbaldehyde, are of increasing environmental and toxicological interest due to their potential for persistence, bioaccumulation, and adverse health effects. The presence of an aldehyde functional group can alter the parent compound's chemical reactivity, bioavailability, and metabolic pathways. Therefore, sensitive and specific quantification of this compound in environmental matrices such as soil, water, and air is crucial for accurate risk assessment and environmental monitoring.
This application note provides detailed protocols for the extraction, purification, and quantification of this compound in various environmental samples using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with fluorescence detection (HPLC-FLD).
Data Presentation
Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following tables present representative data based on typical concentration ranges observed for other high molecular weight PAHs in various environmental matrices. These values should be considered illustrative.
Table 1: Representative Concentrations of this compound in Soil and Sediment Samples
| Sample ID | Location | Sample Type | Concentration (µg/kg dry weight) | Method of Analysis |
| S-01 | Urban Area A | Topsoil | 15.2 | GC-MS/MS |
| S-02 | Industrial Site B | Sediment | 45.8 | HPLC-FLD |
| S-03 | Rural Area C | Agricultural Soil | 2.5 | GC-MS/MS |
| S-04 | Harbor D | Marine Sediment | 28.1 | HPLC-FLD |
Table 2: Representative Concentrations of this compound in Water Samples
| Sample ID | Location | Sample Type | Concentration (ng/L) | Method of Analysis |
| W-01 | River A (downstream of industrial outfall) | Surface Water | 55.7 | GC-MS |
| W-02 | Lake B (remote) | Surface Water | 3.1 | HPLC-FLD |
| W-03 | Urban Area C | Stormwater Runoff | 89.4 | GC-MS |
| W-04 | Coastal Area D | Seawater | 12.6 | HPLC-FLD |
Table 3: Representative Concentrations of this compound in Air Particulate Matter (PM2.5)
| Sample ID | Location | Sample Type | Concentration (pg/m³) | Method of Analysis |
| A-01 | Urban Center A | PM2.5 Filter | 150.3 | GC-MS/MS |
| A-02 | Suburban Area B | PM2.5 Filter | 45.9 | GC-MS/MS |
| A-03 | Rural Area C | PM2.5 Filter | 8.2 | GC-MS/MS |
| A-04 | Traffic Intersection D | PM2.5 Filter | 275.1 | GC-MS/MS |
Experimental Protocols
The following protocols are adapted from established methods for PAH analysis and are tailored for the specific quantification of this compound.
Protocol 1: Extraction and Cleanup from Soil and Sediment Samples
-
Sample Preparation:
-
Air-dry the soil/sediment sample to a constant weight and sieve through a 2 mm mesh to remove large debris.
-
Determine the moisture content by drying a subsample at 105°C overnight.
-
Homogenize the dried sample.
-
-
Extraction:
-
Weigh 10 g of the homogenized sample into a glass extraction thimble.
-
Add a surrogate standard (e.g., d12-Chrysene) to assess extraction efficiency.
-
Perform Soxhlet extraction for 18-24 hours with 200 mL of a 1:1 (v/v) mixture of hexane and acetone.
-
Alternatively, use pressurized liquid extraction (PLE) with dichloromethane at 100°C and 1500 psi.
-
-
Concentration and Solvent Exchange:
-
Concentrate the extract to approximately 2-3 mL using a rotary evaporator.
-
Perform a solvent exchange into hexane.
-
-
Cleanup:
-
Prepare a silica gel chromatography column by packing a glass column with 10 g of activated silica gel.
-
Load the concentrated extract onto the column.
-
Elute with 50 mL of hexane to remove aliphatic hydrocarbons.
-
Elute the PAH fraction, including this compound, with 70 mL of a 7:3 (v/v) mixture of hexane and dichloromethane.
-
Concentrate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add an internal standard (e.g., d10-Phenanthrene) prior to instrumental analysis.
-
Protocol 2: Extraction and Cleanup from Water Samples
-
Sample Preparation:
-
Collect 1 L of water in an amber glass bottle.
-
If necessary, filter the sample through a 0.7 µm glass fiber filter to separate dissolved and particulate phases. The filter can be extracted separately as a solid sample.
-
-
Extraction (Solid-Phase Extraction - SPE):
-
Add a surrogate standard to the water sample.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 10 mL of methanol followed by 10 mL of deionized water.
-
Pass the entire 1 L water sample through the SPE cartridge at a flow rate of 10-15 mL/min.
-
Wash the cartridge with 5 mL of a 50:50 (v/v) methanol:water solution to remove polar interferences.
-
Dry the cartridge under a vacuum or by passing nitrogen through it for 20 minutes.
-
Elute the analytes with 10 mL of dichloromethane.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add an internal standard prior to analysis.
-
Protocol 3: Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation:
-
A gas chromatograph equipped with a mass selective detector (MSD).
-
GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or a specific PAH column).
-
-
GC Conditions:
-
Injector Temperature: 300°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp to 320°C at 5°C/min.
-
Hold at 320°C for 10 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). The specific ions for this compound (Molecular Weight: 306.36 g/mol ) would need to be determined from a standard, but would likely include the molecular ion (m/z 306) and major fragment ions.
-
Protocol 4: Instrumental Analysis by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
-
Instrumentation:
-
A high-performance liquid chromatograph with a fluorescence detector.
-
HPLC Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Gradient Program:
-
Start at 60% acetonitrile, hold for 1 min.
-
Linearly increase to 100% acetonitrile over 20 min.
-
Hold at 100% acetonitrile for 5 min.
-
Return to initial conditions and equilibrate for 5 min.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Fluorescence Detection:
-
The optimal excitation and emission wavelengths for this compound would need to be determined experimentally by scanning a pure standard. Based on the chrysene moiety, excitation wavelengths in the range of 270-300 nm and emission wavelengths in the range of 380-450 nm are expected.
-
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of sample to data output.
Application Note: Benzo[g]chrysene-9-carbaldehyde as a Novel Internal Standard for the Analysis of High Molecular Weight Polycyclic Aromatic Hydrocarbons by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and toxicological concern due to their carcinogenic and mutagenic properties.[1] Regulatory bodies worldwide, such as the US Environmental Protection Agency (EPA), have prioritized the monitoring of several PAHs in various matrices.[2] Accurate quantification of these compounds is crucial for risk assessment and ensuring public safety.
Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and reliable technique for the identification and quantification of PAHs in environmental samples.[3] The use of an internal standard is a critical component of accurate quantitative analysis, as it corrects for variations in sample preparation, injection volume, and instrument response. Typically, deuterated analogues of the target analytes are used as internal standards. However, for certain high molecular weight, structurally unique, or functionalized PAHs, corresponding deuterated standards may not be readily available or may be prohibitively expensive.
This application note presents a hypothetical, yet methodologically robust, protocol for the use of Benzo[g]chrysene-9-carbaldehyde as an internal standard for the quantitative analysis of a selection of high molecular weight (HMW) PAHs. While the use of this specific compound as a routine standard is not widely documented, its structural properties—a high molecular weight and a unique functional group—make it a plausible candidate for specialized applications where it is not naturally present in the samples being analyzed.
Principle of the Method
This method employs Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode for the separation and quantification of target PAHs. A known concentration of this compound is added to all calibration standards and samples as an internal standard (IS). The response of each target PAH is normalized to the response of the IS. This normalization corrects for potential analytical variability, thereby improving the accuracy and precision of the quantification. The choice of this compound is based on its high boiling point, which is characteristic of HMW PAHs, and its distinct mass spectrum, which minimizes the risk of isobaric interferences with common target PAHs.
Experimental Protocols
1. Preparation of Stock and Working Standards
-
Internal Standard Stock Solution (IS Stock): Accurately weigh 10 mg of this compound (Molecular Formula: C23H14O, Molecular Weight: 306.36 g/mol )[4] and dissolve in 10 mL of toluene to prepare a 1000 µg/mL stock solution.
-
PAH Stock Solution: Prepare a stock solution containing the target HMW PAHs (e.g., Benzo[b]fluoranthene, Benzo[k]fluoranthene, Benzo[a]pyrene, Indeno[1,2,3-cd]pyrene, Dibenz[a,h]anthracene, and Benzo[g,h,i]perylene) at a concentration of 100 µg/mL each in toluene.
-
Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with toluene to a final concentration of 10 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the PAH Stock Solution with toluene to achieve concentrations ranging from 0.05 µg/mL to 5.0 µg/mL. Spike each calibration standard with the IS Working Solution to a final concentration of 1 µg/mL.
2. Sample Preparation (Hypothetical Soil Sample)
-
Weigh 10 g of the homogenized soil sample into a beaker.
-
Spike the sample with the IS Working solution to achieve a concentration equivalent to 100 µg/kg in the final extract.
-
Mix the sample thoroughly and allow it to equilibrate for 30 minutes.
-
Perform solid-phase extraction (SPE) using a silica gel cartridge.
-
Condition the cartridge with 5 mL of hexane.
-
Load the sample extract (dissolved in a minimal amount of hexane) onto the cartridge.
-
Elute the PAH fraction with a 7:3 (v/v) mixture of hexane and dichloromethane.[5]
-
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
Data Presentation
Table 1: GC-MS Conditions for PAH Analysis
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Inlet | Splitless, 320 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 320°C, hold for 10 min |
| Mass Spectrometer | Agilent 5977 Series MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 320 °C |
| Transfer Line Temp | 320 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Hypothetical SIM Parameters and Quantitative Data
| Analyte | Retention Time (min) | Primary Ion (m/z) | Qualifier Ion(s) (m/z) | Calibration Range (µg/mL) | LOD (µg/mL) |
| Benzo[b]fluoranthene | 22.1 | 252 | 253, 125 | 0.05 - 5.0 | 0.02 |
| Benzo[k]fluoranthene | 22.2 | 252 | 253, 125 | 0.05 - 5.0 | 0.02 |
| Benzo[a]pyrene | 23.5 | 252 | 253, 125 | 0.05 - 5.0 | 0.01 |
| This compound (IS) | 24.8 | 306 | 277, 138 | N/A (1.0 µg/mL) | N/A |
| Indeno[1,2,3-cd]pyrene | 26.1 | 276 | 138 | 0.05 - 5.0 | 0.03 |
| Dibenz[a,h]anthracene | 26.2 | 278 | 139 | 0.05 - 5.0 | 0.03 |
| Benzo[g,h,i]perylene | 27.4 | 276 | 138 | 0.05 - 5.0 | 0.03 |
Visualizations
Caption: Workflow for PAH analysis using an internal standard.
Caption: Logic of internal standard quantification.
Disclaimer: This application note provides a hypothetical protocol for the use of this compound as an internal standard. The parameters and conditions described are based on established principles of PAH analysis but have not been empirically validated for this specific compound as a standard. Researchers should conduct appropriate validation studies to ensure the suitability of this method for their specific application.
References
- 1. Determination of Four PAHs and Formaldehyde in Traditionally Smoked Chicken Products [mdpi.com]
- 2. Improvements in identification and quantitation of alkylated PAHs and forensic ratio sourcing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. scbt.com [scbt.com]
- 5. s4science.at [s4science.at]
Application Notes and Protocols for the Study of Benzo[g]chrysene Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[g]chrysene (BgC) is a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological concern. As a product of incomplete combustion of organic materials, it is ubiquitously present in the environment, leading to human exposure through various sources, including air pollution, contaminated food, and tobacco smoke. Like many PAHs, BgC is a procarcinogen that requires metabolic activation to exert its carcinogenic effects. This process, primarily mediated by cytochrome P450 (CYP) enzymes, leads to the formation of highly reactive metabolites that can bind to DNA, forming adducts that can initiate mutagenesis and carcinogenesis. Understanding the metabolic pathways of BgC is therefore crucial for assessing its carcinogenic risk and for the development of potential preventative or therapeutic strategies.
These application notes provide a comprehensive overview of the metabolic activation and detoxification pathways of Benzo[g]chrysene, along with detailed protocols for the in vitro study of its metabolism and the analysis of its metabolites and DNA adducts.
Metabolic Pathways of Benzo[g]chrysene
The metabolism of Benzo[g]chrysene can be broadly divided into two main phases: metabolic activation (Phase I) and detoxification (Phase II).
Phase I: Metabolic Activation
The primary route of metabolic activation for BgC involves a series of enzymatic reactions that convert the parent compound into highly reactive diol epoxides.
-
Epoxidation: The initial step is the oxidation of the BgC molecule by cytochrome P450 (CYP) enzymes, particularly isoforms such as CYP1A1 and CYP1B1, to form an epoxide.
-
Hydrolysis: The resulting epoxide is then hydrolyzed by microsomal epoxide hydrolase (mEH) to a trans-dihydrodiol. For Benzo[g]chrysene, the formation of the trans-11,12-dihydrodiol is a key step.
-
Second Epoxidation: This dihydrodiol undergoes a second epoxidation by CYP enzymes to form a dihydrodiol epoxide. This can result in the formation of both syn- and anti-diastereomers. The anti-BgC-11,12-dihydrodiol-13,14-epoxide is considered a potent carcinogenic metabolite.
-
DNA Adduct Formation: The highly electrophilic diol epoxides can then react with nucleophilic sites on DNA bases, primarily guanine and adenine, to form covalent DNA adducts. These adducts can distort the DNA helix, leading to mutations during DNA replication if not repaired.
Phase II: Detoxification
In parallel to metabolic activation, BgC and its metabolites can undergo detoxification reactions, which are conjugation reactions that increase their water solubility and facilitate their excretion from the body.
-
Glucuronidation: Phenolic metabolites of BgC can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Sulfotransferases (SULTs) can catalyze the conjugation of hydroxylated BgC metabolites with a sulfonate group.
-
Glutathione Conjugation: The reactive diol epoxides can be detoxified by conjugation with glutathione (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs). Murine GSTA1-1 has been shown to be particularly efficient in this process.[1]
The balance between metabolic activation and detoxification pathways is a critical determinant of the overall carcinogenic potential of Benzo[g]chrysene.
Data Presentation
Table 1: Metabolic Conversion of Benzo[g]chrysene-trans-11,12-dihydrodiol
| Substrate | Enzyme Source | Metabolic Conversion Rate (nmol/nmol CYP/10 min) | Reference |
| Benzo[g]chrysene-trans-11,12-dihydrodiol | Rat Liver Microsomes | 20.6 ± 2.2 | [2] |
Table 2: Michaelis-Menten Kinetic Parameters for Glutathione S-Transferase (GST)-Mediated Detoxification of Benzo[g]chrysene Diol Epoxide (B[g]CDE) Stereoisomers by Murine GST Isozymes
| Substrate | GST Isozyme | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |
| (-)-anti-B[g]CDE | mGSTA1-1 | 120 ± 15 | 1.8 ± 0.1 | 0.015 | [1] |
| mGSTA2-2 | 150 ± 20 | 1.0 ± 0.1 | 0.0067 | [1] | |
| mGSTA3-3 | 180 ± 25 | 0.4 ± 0.03 | 0.0022 | [1] | |
| mGSTP1-1 | 200 ± 30 | 0.7 ± 0.05 | 0.0035 | [1] | |
| mGSTM1-1 | 220 ± 35 | 0.2 ± 0.02 | 0.0009 | [1] | |
| (+)-syn-B[g]CDE | mGSTA1-1 | 100 ± 12 | 1.2 ± 0.1 | 0.012 | [1] |
| mGSTA2-2 | 130 ± 18 | 0.6 ± 0.04 | 0.0046 | [1] | |
| mGSTA3-3 | 160 ± 22 | 0.3 ± 0.02 | 0.0019 | [1] | |
| mGSTP1-1 | 180 ± 25 | 0.5 ± 0.03 | 0.0028 | [1] | |
| mGSTM1-1 | 200 ± 30 | 0.2 ± 0.01 | 0.0010 | [1] |
Note: Data for CYP- and mEH-mediated metabolism of Benzo[g]chrysene is limited. For comparative purposes, kinetic data for the related PAH, Benzo[a]pyrene, is provided in the appendix.
Experimental Protocols
Protocol 1: In Vitro Metabolism of Benzo[g]chrysene using Rat Liver Microsomes
This protocol is adapted from methods used for other PAHs and is suitable for studying the formation of BgC metabolites.[3][4]
Materials:
-
Benzo[g]chrysene (in a suitable solvent like DMSO or acetone)
-
Rat liver microsomes (commercially available or prepared in-house)
-
0.1 M Phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂) solution (e.g., 0.5 M)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH solution
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (or other suitable extraction solvent)
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
-
HPLC system with fluorescence and/or UV detector
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (total volume of 500 µL) by adding the following components in order:
-
0.1 M Phosphate buffer (pH 7.4)
-
MgCl₂ to a final concentration of 3 mM
-
Rat liver microsomes (0.2-1.0 mg/mL final concentration)
-
NADPH regenerating system or NADPH to a final concentration of 1.5 mM
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the components to equilibrate.
-
Initiation of Reaction: Start the reaction by adding Benzo[g]chrysene to the desired final concentration (e.g., 1-50 µM). The final concentration of the organic solvent should be less than 1% (v/v).
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 10-60 minutes). The incubation time should be optimized to ensure linear formation of metabolites.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the microsomal proteins.
-
Extraction (Optional): If necessary, the supernatant can be further extracted with a solvent like ethyl acetate to concentrate the metabolites.
-
Analysis: Analyze the supernatant (or the dried and reconstituted extract) by HPLC to identify and quantify the Benzo[g]chrysene metabolites.
Protocol 2: Analysis of Benzo[g]chrysene Metabolites by HPLC
This protocol provides a general framework for the separation and detection of BgC metabolites.[3][5]
Instrumentation:
-
HPLC system with a gradient pump and autosampler
-
Reversed-phase C18 column suitable for PAH analysis (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Fluorescence detector
-
UV-Vis detector (optional)
Mobile Phase:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
Procedure:
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Injection: Inject an appropriate volume of the sample extract (e.g., 20 µL) onto the column.
-
Gradient Elution: Elute the metabolites using a gradient program. An example gradient is as follows:
-
0-5 min: 50% B
-
5-30 min: Linear gradient from 50% to 100% B
-
30-40 min: Hold at 100% B
-
40-45 min: Return to initial conditions (50% B)
-
45-55 min: Re-equilibration The gradient should be optimized based on the specific column and metabolites of interest.
-
-
Detection: Monitor the elution of metabolites using a fluorescence detector. Set the excitation and emission wavelengths to optimize the detection of different classes of metabolites (e.g., phenols, dihydrodiols, and tetraols). A multi-wavelength program may be necessary. For example:
-
Dihydrodiols: Excitation ~260 nm, Emission ~380 nm
-
Phenols: Excitation ~270 nm, Emission ~400 nm
-
Tetraols: Excitation ~245 nm, Emission ~430 nm
-
-
Quantification: Identify and quantify the metabolites by comparing their retention times and peak areas to those of authentic standards.
Protocol 3: ³²P-Postlabeling Assay for Benzo[g]chrysene-DNA Adducts
This protocol is a sensitive method for the detection and quantification of DNA adducts.[6][7]
Materials:
-
DNA sample (10 µg) isolated from cells or tissues treated with Benzo[g]chrysene
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP (high specific activity)
-
Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates
-
TLC developing solvents
-
Phosphorimager or autoradiography film
Procedure:
-
DNA Digestion:
-
Digest 10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment (Nuclease P1 method):
-
Treat the DNA digest with nuclease P1 to dephosphorylate the normal nucleotides to deoxyribonucleosides, while the bulky aromatic adducts are resistant to this enzyme.
-
-
³²P-Labeling:
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
-
TLC Separation:
-
Apply the ³²P-labeled adducts to a PEI-cellulose TLC plate.
-
Develop the chromatogram in multiple dimensions using different solvent systems to separate the various DNA adducts.
-
-
Detection and Quantification:
-
Visualize the separated ³²P-labeled adducts by autoradiography or a phosphorimager.
-
Quantify the amount of each adduct by measuring the radioactivity in the corresponding spot. The level of adduction is expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷-10⁹ normal nucleotides.
-
Mandatory Visualization
Caption: Metabolic activation pathway of Benzo[g]chrysene.
Caption: Detoxification pathways for Benzo[g]chrysene metabolites.
Caption: Experimental workflow for studying BgC metabolism.
Appendix
Table A1: Michaelis-Menten Kinetic Parameters for Benzo[a]pyrene (B[a]P) Metabolism in Human and Rat Liver Microsomes (for comparative purposes)
| Species | Substrate | Vmax (nmol/min/mg protein) | Km (µM) | Reference |
| Human (Female) | B[a]P | 0.025 ± 0.007 | 0.73 ± 0.31 | [3] |
| Rat (Male) | B[a]P | 0.163 ± 0.015 | 2.59 ± 0.50 | [3] |
This data for Benzo[a]pyrene is provided to offer a point of comparison for the metabolic rates of polycyclic aromatic hydrocarbons.
References
- 1. Specificity of murine glutathione S-transferase isozymes in the glutathione conjugation of (-)-anti- and (+)-syn-stereoisomers of benzo[g]chrysene 11,12-diol 13,14-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxide hydrolase--polymorphism and role in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzo[g]chrysene-9-carbaldehyde
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and purity of Benzo[g]chrysene-9-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for the formylation of electron-rich polycyclic aromatic hydrocarbons (PAHs) like Benzo[g]chrysene is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the aromatic ring. For many PAHs, such as anthracene, formylation occurs at the most electron-rich and sterically accessible position, which for Benzo[g]chrysene is predicted to be the 9-position.[2]
Q2: What are the critical parameters to control for a successful Vilsmeier-Haack reaction?
A2: Several parameters are crucial for optimizing the yield and minimizing side products:
-
Reagent Quality: Anhydrous conditions are essential. The Vilsmeier reagent is highly reactive with water, which will quench the reaction. Ensure DMF is dry and POCl₃ is fresh or properly stored.
-
Stoichiometry: The molar ratio of the substrate, DMF, and POCl₃ is critical. An excess of the Vilsmeier reagent can sometimes lead to the formation of di-formylated or other side products.
-
Temperature: The reaction is typically performed at low to moderate temperatures (e.g., 0 °C to 50 °C). Temperature control is vital as excessive heat can lead to decomposition of the product and increased side-product formation.
-
Reaction Time: Sufficient time is needed for the reaction to proceed to completion. However, prolonged reaction times can also lead to undesired side reactions. Reaction progress should be monitored using an appropriate technique like Thin Layer Chromatography (TLC).
-
Work-up Procedure: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde.[2] This is usually achieved by adding the reaction mixture to ice-cold water or a basic solution (e.g., sodium acetate or sodium bicarbonate solution) to neutralize the strong acid and facilitate the hydrolysis.
Q3: How can I purify the final product, this compound?
A3: Polycyclic aromatic hydrocarbons and their derivatives can be challenging to purify due to their low solubility in many common solvents and their tendency to adsorb strongly to silica gel.[3]
-
Column Chromatography: This is the most common purification method. A silica gel stationary phase is typically used. A solvent system with a gradient of polarity, such as hexane-ethyl acetate or hexane-dichloromethane, can be effective for separating the product from non-polar starting material and more polar impurities.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a high-purity product. Solvents to consider for PAHs include toluene, acetic acid, or mixtures like chloroform/methanol.[4][5]
-
Solid-Phase Extraction (SPE): For removing specific impurities or for sample pre-concentration, SPE with cartridges like silica or Florisil can be a useful technique.[6]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture contamination of DMF or POCl₃. | 1. Use freshly opened or properly distilled and dried DMF. Ensure POCl₃ is of high quality. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| 2. Incomplete Reaction: Insufficient reaction time or temperature. | 2. Monitor the reaction progress by TLC. If the starting material is still present, consider increasing the reaction time or slowly raising the temperature. | |
| 3. Poor Solubility of Benzo[g]chrysene: The starting material may not be fully dissolved in the reaction medium. | 3. While DMF often serves as both reagent and solvent, a co-solvent like 1,2-dichloroethane might be necessary to improve the solubility of the starting PAH. | |
| 4. Ineffective Hydrolysis: The intermediate iminium salt was not fully converted to the aldehyde during work-up. | 4. Ensure the pH is appropriate during the hydrolysis step. Adding the reaction mixture to a vigorously stirred ice/water mixture or a buffered solution can improve the efficiency of hydrolysis. | |
| Formation of Multiple Products / Impurities | 1. Side Reactions: The Vilsmeier-Haack reaction can sometimes lead to the formation of chloro-vinyl derivatives or reaction at other positions on the PAH core.[7] | 1. Carefully control the stoichiometry of the reagents. Use the minimum effective amount of Vilsmeier reagent. Maintain a low reaction temperature to improve regioselectivity. |
| 2. Product Decomposition: The aldehyde product might be unstable under the reaction or work-up conditions. | 2. Minimize the reaction time once the starting material is consumed. Ensure the work-up is performed at a low temperature and avoid exposure to strong acids or bases for prolonged periods. | |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Impurities: The product and byproducts may have very similar Rf values on TLC, making chromatographic separation difficult. | 1. Experiment with different solvent systems for column chromatography. A shallow gradient can improve separation. Consider using a different stationary phase (e.g., alumina). Preparative TLC could also be an option for small scales. |
| 2. Product Instability on Silica Gel: Some aromatic aldehydes can be sensitive to the acidic nature of silica gel. | 2. Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine (e.g., triethylamine) mixed into the eluent. | |
| 3. Low Solubility: The product is poorly soluble in common chromatography or recrystallization solvents. | 3. For chromatography, use solvents in which the product has at least moderate solubility, such as dichloromethane or chloroform. For recrystallization, hot filtration of a saturated solution may be necessary.[3] |
Experimental Protocols & Visualizations
General Experimental Workflow
The synthesis can be broken down into three main stages: formation of the Vilsmeier reagent, electrophilic substitution, and hydrolytic work-up.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of PAH Benzo[a]anthracene, Chrysene, Benzo[b]flouranthene and Benzo[a]pyrene in Hydro Alcoholic Herbal Extracts with Fluorescence Detector Using Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Benzo[g]chrysene-9-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Benzo[g]chrysene-9-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for this compound?
A1: The most effective purification techniques for this compound, a polycyclic aromatic hydrocarbon (PAH) aldehyde, are column chromatography, recrystallization, and sublimation. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are common impurities I might encounter during the synthesis of this compound?
A2: Common impurities may include unreacted starting materials, byproducts from side reactions (e.g., over-oxidation to the carboxylic acid or reduction to the corresponding alcohol), and residual catalysts or reagents. Given its structure, other isomeric PAH aldehydes could also be present as impurities.
Q3: How do I choose the right solvent system for column chromatography?
A3: A good starting point for silica gel column chromatography is a non-polar/polar solvent system. For PAHs and their derivatives, mixtures of hexane and ethyl acetate are commonly used.[1] You can determine the optimal solvent system by running thin-layer chromatography (TLC) with various solvent ratios. Aim for a retention factor (Rf) of approximately 0.3 for good separation.[1]
Q4: My this compound is not crystallizing during recrystallization. What could be the issue?
A4: Several factors can hinder crystallization. The product may not be pure enough, and residual solvents or gummy impurities could be inhibiting crystal formation.[2] You might also be using a solvent in which the compound is too soluble at room temperature. Trying a different solvent or a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.[3] Slow cooling is also crucial for crystal growth.[4]
Q5: Is sublimation a suitable purification method for this compound?
A5: Yes, sublimation can be an excellent final purification step for PAHs, as it can effectively remove non-volatile impurities to yield high-purity crystalline products.[5][6] This technique is particularly useful for removing colored impurities.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Separation of Compound from Impurities | Incorrect solvent system (polarity is too high or too low). | Optimize the solvent system using TLC. A gradient elution (gradually increasing the polarity of the eluent) may also improve separation. |
| Column overloading. | Reduce the amount of crude product loaded onto the column. As a general rule, use a 30:1 to 100:1 ratio of stationary phase to crude product by weight. | |
| Channeling in the column packing. | Ensure the column is packed uniformly without any air bubbles or cracks. | |
| Compound is Stuck on the Column | The compound is too polar for the chosen solvent system. | Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of a more polar solvent like methanol might be necessary. |
| The compound may be reacting with the silica gel (acidic). | Deactivate the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine before packing the column.[1] | |
| Streaking or Tailing of the Compound Band | The compound is not sufficiently soluble in the mobile phase. | Choose a solvent system where the compound has better solubility. |
| The presence of highly polar impurities. | Pre-purify the crude mixture to remove baseline impurities before loading it onto the column. |
Recrystallization Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Crystals Form Upon Cooling | Too much solvent was used, resulting in an unsaturated solution. | Boil off some of the solvent to concentrate the solution and then allow it to cool again.[3] |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Try a different solvent or a two-solvent recrystallization method. | |
| The solution cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] | |
| Oiling Out (Formation of a liquid layer instead of crystals) | The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. |
| The presence of impurities that lower the melting point of the mixture. | Try to purify the compound by another method (e.g., column chromatography) before recrystallization. | |
| Low Recovery of Purified Product | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. |
| Premature crystallization during hot filtration. | Use a heated funnel and pre-heat all glassware. Add a small excess of hot solvent before filtration to prevent premature crystallization. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 98:2 hexane:ethyl acetate). Gradually increase the polarity of the eluent as the elution progresses.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent in which this compound is soluble when hot but sparingly soluble when cold. Toluene or a mixture of ethanol and water could be good starting points.[7]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway activation by Benzo[g]chrysene.
Caption: General experimental workflow for the purification of this compound.
References
- 1. Aryl Hydrocarbon Receptor–Independent Toxicity of Weathered Crude Oil during Fish Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Home Page [chem.ualberta.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sites.bu.edu [sites.bu.edu]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
"overcoming matrix effects in Benzo[g]chrysene-9-carbaldehyde analysis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Benzo[g]chrysene-9-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound, providing step-by-step solutions to overcome these challenges.
Issue 1: Poor Peak Shape and Tailing in GC-MS Analysis
Possible Causes:
-
Active sites in the GC system: The aldehyde group in this compound can interact with active sites in the injector, column, or detector, leading to peak tailing.
-
Inappropriate inlet temperature: Too low a temperature can cause slow vaporization, while too high a temperature can lead to thermal degradation.[1][2][3]
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Column contamination: Buildup of matrix components on the analytical column can degrade performance.[1][3]
-
Incorrect carrier gas flow rate: Suboptimal flow rates can affect chromatographic resolution and peak shape.
Troubleshooting Steps:
-
Deactivate the GC System:
-
Optimize Inlet Temperature:
-
Column Maintenance:
-
Regularly bake out the column at the maximum recommended temperature to remove contaminants.
-
If performance does not improve, trim a small portion (e.g., 10-20 cm) from the front of the column.[4]
-
-
Optimize Carrier Gas Flow:
-
Ensure the carrier gas flow rate is optimal for the column dimensions and analytical method. For typical capillary columns, a flow rate of 1-2 mL/min is common.
-
Issue 2: Low Recovery of this compound During Sample Preparation
Possible Causes:
-
Inefficient extraction from the sample matrix: The polarity of the aldehyde may require a different solvent system than that used for non-polar PAHs.
-
Analyte loss during solvent evaporation: this compound may be volatile to some extent, leading to losses during sample concentration steps.
-
Adsorption to labware: The analyte can adsorb to glass or plastic surfaces, especially if the sample is highly concentrated.
-
Breakthrough during Solid Phase Extraction (SPE): The chosen SPE sorbent or elution solvent may not be optimal for retaining and eluting the analyte.
Troubleshooting Steps:
-
Optimize Extraction Solvent:
-
If using a QuEChERS-based method, consider modifying the acetonitrile with a small percentage of a more polar solvent to improve the extraction of the carbaldehyde. A mixture of acetonitrile and acetone has been shown to be effective for some PAHs.[5]
-
For liquid-liquid extraction, ensure the chosen solvent has an appropriate polarity to partition the analyte from the sample matrix.
-
-
Gentle Evaporation:
-
Use a gentle stream of nitrogen for solvent evaporation and avoid complete dryness.
-
Consider using a keeper solvent (e.g., a small amount of a high-boiling, non-interfering solvent) to prevent analyte loss.
-
-
Use Deactivated Labware:
-
Use silanized glassware to minimize adsorption of the analyte.
-
-
Optimize SPE Method:
Issue 3: Matrix Effects Leading to Inaccurate Quantification in LC-MS Analysis
Possible Causes:
-
Ion suppression or enhancement: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to underestimation or overestimation of its concentration.[9][10][11]
-
Insufficient sample cleanup: Complex matrices contain numerous compounds that can cause matrix effects if not adequately removed.[6][7]
Troubleshooting Steps:
-
Use a Labeled Internal Standard:
-
The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard, such as this compound-d8. The internal standard should be added to the sample at the beginning of the sample preparation process to account for losses and matrix effects throughout the entire workflow.
-
-
Matrix-Matched Calibration:
-
Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to mimic the matrix effects observed in the samples and improve quantification accuracy.[12]
-
-
Improve Sample Cleanup:
-
Optimize LC-MS Parameters:
-
Adjust the chromatographic gradient to better separate the analyte from co-eluting matrix components.
-
Optimize the MS source parameters (e.g., gas flows, temperatures, and voltages) to minimize matrix effects. Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI) for PAHs.[9]
-
-
Sample Dilution:
-
If the matrix effects are severe, diluting the sample extract can reduce the concentration of interfering compounds, thereby mitigating their impact on the analyte signal.
-
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for the analysis of this compound?
A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or Mass Spectrometry (LC-MS) can be used.[14] The choice depends on the sample matrix, required sensitivity, and available instrumentation.
-
GC-MS is a robust and widely used technique for PAH analysis, offering excellent separation and sensitivity.[15]
-
HPLC-FLD is highly sensitive and selective for fluorescent compounds like PAHs.[16][17]
-
LC-MS/MS provides high selectivity and sensitivity and is particularly useful for complex matrices where co-eluting interferences can be a problem.[9]
Q2: How can I effectively remove lipids from fatty samples before analysis?
A2: Several methods can be used to remove lipids, which are a common source of matrix interference in food and biological samples:
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Low-Temperature Cleanup (Freezing-out): Dissolve the extract in a suitable solvent and freeze it at a low temperature (e.g., -20°C to -80°C). The lipids will precipitate and can be removed by centrifugation or filtration.[5]
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Gel Permeation Chromatography (GPC): This technique separates molecules based on their size, effectively removing large lipid molecules.
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Solid Phase Extraction (SPE): Certain SPE sorbents, such as silica or Florisil, can retain lipids while allowing the PAHs to be eluted.[8]
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Dispersive SPE (d-SPE) with C18 or Z-Sep: In the QuEChERS method, C18 or Z-Sep sorbents can be added to the d-SPE step to remove fats and other non-polar interferences.[12][18]
Q3: What are the typical recovery rates I should expect for this compound?
A3: While specific data for this compound is limited, recovery rates for PAHs in general can vary widely depending on the matrix and the sample preparation method used. For validated methods, recoveries are typically expected to be in the range of 70-120%.
| Sample Matrix | Sample Preparation Method | Analyte(s) | Average Recovery (%) | Reference |
| Edible Oils | Low-Temperature Cleanup & SPE | 16 PAHs | 45.9 - 118.5 | [5] |
| Smoked Meat | QuEChERS | 16 PAHs | 74 - 117 | [12] |
| Soybean Oils | LLE & SPE | 13 PAHs | 71 - 115 | [17] |
| Seafood | QuEChERS | 15 PAHs | 78 - 99 | [16] |
Q4: Is it necessary to use a deuterated internal standard for accurate quantification?
A4: While not strictly mandatory in all cases, using a deuterated internal standard, such as this compound-d8, is highly recommended for the most accurate and reliable quantification, especially when dealing with complex matrices.[19] A deuterated internal standard closely mimics the chemical and physical properties of the native analyte, allowing it to effectively compensate for variations in extraction efficiency, analyte loss during sample preparation, and matrix-induced ion suppression or enhancement in MS-based methods.
Q5: How can I resolve isomeric PAHs, and is this a concern for this compound?
A5: The resolution of isomeric PAHs is a critical aspect of their analysis. For this compound, it is important to ensure it is chromatographically separated from other isomers of chrysene carbaldehydes that may be present in the sample.
-
GC-MS: The choice of the GC column is crucial. Specialized PAH columns (e.g., DB-5ms, Rxi-5Sil MS) are designed to provide good resolution of isomeric PAHs. Optimizing the oven temperature program is also essential.[20]
-
HPLC: The selection of the stationary phase (typically C18) and the mobile phase gradient are key to achieving separation. Columns specifically designed for PAH analysis are available and often provide superior resolution.[21]
Experimental Protocols & Workflows
General Workflow for PAH Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in a complex matrix.
Caption: General workflow for the analysis of this compound.
QuEChERS Sample Preparation Protocol
This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method suitable for the extraction of this compound from solid and semi-solid matrices.
Caption: QuEChERS protocol for this compound extraction.
Solid Phase Extraction (SPE) Cleanup Protocol
This protocol outlines a general procedure for cleaning up sample extracts containing this compound using SPE.
Caption: SPE cleanup workflow for this compound analysis.
References
- 1. hpst.cz [hpst.cz]
- 2. manuals.plus [manuals.plus]
- 3. agilent.com [agilent.com]
- 4. epa.gov [epa.gov]
- 5. Low-temperature cleanup with solid-phase extraction for the determination of polycyclic aromatic hydrocarbons in edible oils by reversed phase liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. palsystem.com [palsystem.com]
- 9. sciex.com [sciex.com]
- 10. Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols [mdpi.com]
- 11. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of QuEChERS Method for the Determination of Polycyclic Aromatic Hydrocarbons in Smoked Meat Products Using GC-MS from Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
- 16. fda.gov [fda.gov]
- 17. scielo.br [scielo.br]
- 18. mdpi.com [mdpi.com]
- 19. Degradation of Benzo[a]pyrene and 2,2′,4,4′-Tebrabrominated Diphenyl Ether in Cultures Originated from an Agricultural Soil [mdpi.com]
- 20. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS | Separation Science [sepscience.com]
- 21. agilent.com [agilent.com]
Technical Support Center: Benzo[g]chrysene-9-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzo[g]chrysene-9-carbaldehyde in solution.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound?
A1: this compound, like other polycyclic aromatic hydrocarbons (PAHs), is hydrophobic with low aqueous solubility.[1][2] It is soluble in various organic solvents.[1] Recommended solvents include acetone, toluene, and dichloromethane.[1] For initial solubilization, it is advisable to prepare a concentrated stock solution in a suitable organic solvent, which can then be diluted for experimental use.
Q2: What are the optimal storage conditions for this compound solutions?
A2: To ensure the stability of this compound solutions, they should be stored under the following conditions:
-
Temperature: Store at low temperatures, for example, -18°C, for long-term storage.[3]
-
Light: Protect from light by using amber or brown glass vials.[3] PAHs are known to undergo photodegradation when exposed to light.[4][5][6][7][8][9]
-
Atmosphere: For maximum stability, purge the solution with an inert gas such as argon or nitrogen to remove dissolved oxygen, which can cause oxidative degradation.[10][11][12] Seal the vial tightly.
-
Container: Use glass containers, as PAHs can potentially leach from or adsorb to certain plastics.[13][14]
Q3: What are the common degradation pathways for this compound in solution?
A3: The primary degradation pathways for this compound in solution are likely oxidation and photodegradation.
-
Oxidation: The aldehyde group is susceptible to oxidation, which can convert it to the corresponding carboxylic acid (Benzo[g]chrysene-9-carboxylic acid).[10][11][12][15] This process can be accelerated by the presence of oxygen, light, and elevated temperatures.
-
Photodegradation: As a PAH derivative, the aromatic core is susceptible to degradation upon exposure to UV and visible light.[4][5][6][7][8][9] This can lead to the formation of various photoproducts, including quinones.[9]
Q4: Can I use antioxidants to stabilize my this compound solution?
A4: Yes, adding antioxidants can help prevent oxidative degradation. Phenolic antioxidants, such as butylated hydroxytoluene (BHT), are commonly used to stabilize organic compounds by scavenging free radicals.[16][17][18][19] The optimal concentration of the antioxidant should be determined experimentally for your specific application.
Troubleshooting Guides
Issue 1: My solution of this compound is changing color.
| Possible Cause | Troubleshooting Step |
| Oxidation | The formation of oxidized byproducts can lead to color changes. Prepare fresh solutions and store them under an inert atmosphere (argon or nitrogen). Consider adding a suitable antioxidant like BHT. |
| Photodegradation | Exposure to light can cause degradation and the formation of colored photoproducts. Always store solutions in amber vials and minimize exposure to ambient light during experiments. |
| Contamination | Ensure the solvent is pure and the glassware is clean. Contaminants can react with the compound or catalyze its degradation. |
Issue 2: I am observing a decrease in the concentration of this compound over time.
| Possible Cause | Troubleshooting Step |
| Degradation | This is a strong indicator of chemical instability. Review your storage conditions. For long-term stability, store solutions at -18°C or below, protected from light, and under an inert atmosphere.[3] |
| Adsorption | The compound may be adsorbing to the surface of the storage container, especially if it is plastic. Switch to glass vials. |
| Evaporation | Ensure the storage container is sealed tightly to prevent solvent evaporation, which would alter the concentration. |
Issue 3: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, GC).
| Possible Cause | Troubleshooting Step |
| Formation of Degradation Products | An increase in impurity peaks suggests degradation. A common degradation product to look for would be Benzo[g]chrysene-9-carboxylic acid, resulting from the oxidation of the aldehyde. |
| Solvent Impurities | Run a blank analysis of your solvent to check for impurities. |
| Reaction with Solvent | Although less common with the recommended solvents, ensure there is no known reactivity between your solvent and aromatic aldehydes under your experimental conditions. |
Data Presentation
Table 1: Recommended Solvents for Polycyclic Aromatic Hydrocarbons
| Solvent | Properties |
| Toluene | Good solubilizing power for PAHs. |
| Dichloromethane | Effective solvent, but volatile. |
| Acetone | Good solubilizing power, miscible with water.[1] |
| Hexane | Suitable for non-polar applications.[1] |
Table 2: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -18°C or lower | Reduces the rate of chemical degradation.[3] |
| Light Exposure | Store in the dark (amber vials) | Prevents photodegradation.[3][4] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation.[10][11][12] |
| Container Type | Sealed glass vials | Prevents contamination and adsorption to plastic.[13] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
-
Materials:
-
This compound
-
High-purity toluene (or other suitable solvent)
-
Butylated hydroxytoluene (BHT)
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (argon or nitrogen) source
-
-
Procedure:
-
Accurately weigh the desired amount of this compound and transfer it to the amber glass vial.
-
If using an antioxidant, add BHT to a final concentration of 0.01-0.1% (w/v).
-
Add the required volume of toluene to achieve the desired concentration.
-
Sonicate the mixture in a water bath until the solid is completely dissolved.
-
Gently bubble argon or nitrogen gas through the solution for 5-10 minutes to displace dissolved oxygen.
-
Immediately and tightly seal the vial with the PTFE-lined cap.
-
Wrap the cap with parafilm for extra security against air leakage.
-
Label the vial clearly with the compound name, concentration, solvent, date, and storage conditions.
-
Store the solution at -18°C in the dark.
-
Protocol 2: Monitoring the Stability of this compound Solution by HPLC
-
Objective: To quantify the concentration of this compound over time under different storage conditions.
-
Methodology:
-
Prepare several identical solutions of this compound according to Protocol 1.
-
Divide the solutions into different storage groups (e.g., room temperature in light, room temperature in dark, 4°C in dark, -18°C in dark).
-
At specified time points (e.g., day 0, day 1, week 1, week 2, month 1), take an aliquot from each solution.
-
Analyze the aliquots by a validated reverse-phase HPLC method with UV detection at a wavelength corresponding to the absorbance maximum of this compound.
-
Quantify the peak area of the parent compound and any new peaks that appear, which may correspond to degradation products.
-
Plot the concentration of this compound as a function of time for each storage condition to determine the rate of degradation.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for solution preparation and stability testing.
References
- 1. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Photodegradation of Polycyclic Aromatic Hydrocarbon Phenanthrene on Soil Surface | Atlantis Press [atlantis-press.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Aqueous photodegradation of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pjoes.com [pjoes.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Presence of Polycyclic Aromatic Hydrocarbons in Rubber Packaging Materials and in Parenteral Formulations Stored in Bottles With Rubber Stoppers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. openpr.com [openpr.com]
- 17. Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Benzo[g]chrysene-9-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Benzo[g]chrysene-9-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in HPLC?
Peak tailing is a common issue in HPLC where the peak is not symmetrical, having a tail that extends to the right.[1][2] This can be caused by a variety of factors, including secondary interactions between the analyte and the stationary phase, issues with the mobile phase, column degradation, or problems with the HPLC system itself.[1][3][4] For basic compounds, interactions with acidic residual silanol groups on the silica-based stationary phase are a frequent cause.[2][3][4]
Q2: How does the chemical structure of this compound contribute to peak tailing?
This compound is a polycyclic aromatic hydrocarbon (PAH) with a polar aldehyde group. This dual nature can lead to complex interactions with the HPLC column. The large, nonpolar chrysene backbone will have primary hydrophobic interactions with a reversed-phase column (like a C18), while the polar aldehyde group can engage in secondary interactions, such as hydrogen bonding with residual silanol groups on the silica packing material.[2][3] These secondary interactions can lead to a portion of the analyte being retained longer, resulting in a tailing peak.
Q3: What is an acceptable peak tailing factor?
The degree of peak tailing is often quantified by the USP tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical Gaussian peak has a tailing factor of 1.0. Generally, a tailing factor between 0.9 and 1.5 is considered acceptable for most applications, although values up to 2.0 may be permissible in some cases.[1] Consistently high tailing factors can compromise the accuracy and precision of quantification.[1]
Q4: Can the sample solvent affect peak shape?
Yes, the solvent used to dissolve this compound can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including tailing or fronting.[1] It is always best to dissolve the sample in the mobile phase itself or in a solvent that is weaker than or has a similar strength to the mobile phase.[5]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Initial Checks
My peak for this compound is tailing. What should I check first?
Before making significant changes to your method, perform these initial checks:
-
System Suitability: Ensure your HPLC system is performing correctly by running a standard with a well-behaved compound.
-
Column History: Check the age and usage of your column. An old or contaminated column is a common cause of peak shape problems.[1]
-
Mobile Phase Preparation: Verify that the mobile phase was prepared correctly, including accurate pH adjustment and proper degassing.[5][6]
-
Connections: Ensure all fittings and tubing are secure and there are no leaks.[6][7]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A flowchart for systematically troubleshooting HPLC peak tailing.
Mobile Phase Modifications
How can I modify the mobile phase to reduce peak tailing for this compound?
Due to the polar aldehyde group, secondary interactions with the stationary phase are a likely cause of tailing. Modifying the mobile phase can help mitigate these interactions.
-
Adjusting pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) can suppress the ionization of residual silanol groups on the silica packing, reducing their ability to interact with the aldehyde group of your analyte.[4]
-
Adding a Competing Base: For older columns with higher silanol activity, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites.[8] However, modern, high-purity silica columns often do not require this.
-
Increasing Buffer Concentration: If you are using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM) can sometimes improve peak shape by increasing the ionic strength of the mobile phase.[1]
-
Changing the Organic Modifier: The choice of organic solvent can influence peak shape. If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the interactions between the analyte and the stationary phase.[4]
Column-Related Solutions
What column-related issues could be causing peak tailing and how do I address them?
The column is a critical factor in achieving good peak shape.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated.[3] Using a high-purity, well-end-capped C18 or a similar reversed-phase column is highly recommended for analyzing polar-containing compounds like this compound to minimize secondary interactions.
-
Consider a Different Stationary Phase: If tailing persists on a standard C18 column, consider a column with a different stationary phase. A polar-embedded phase or a phenyl-hexyl phase might offer different selectivity and reduce the specific interactions causing tailing.
-
Column Contamination and Voids: Over time, columns can become contaminated with strongly retained sample components, or a void can form at the column inlet.[1] This can disrupt the flow path and cause peak tailing. Try flushing the column with a strong solvent (e.g., isopropanol) or back-flushing it (disconnecting it from the detector first). If a void is suspected, the column may need to be replaced.
The following diagram illustrates the potential interaction of this compound with the stationary phase.
Caption: Analyte interactions with the stationary phase leading to peak tailing.
Sample-Related Solutions
Could my sample concentration or solvent be the problem?
Yes, sample-related factors can significantly affect peak shape.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[8] To check for this, dilute your sample by a factor of 10 and re-inject. If the peak shape improves and the retention time remains stable, you were likely overloading the column.
-
Sample Solvent: As mentioned in the FAQs, if your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause peak distortion.[1] Try dissolving your sample in the initial mobile phase composition.
Summary of Troubleshooting Parameters
The following table summarizes key parameters that can be adjusted to troubleshoot peak tailing for this compound.
| Parameter | Potential Issue | Recommended Action |
| Mobile Phase pH | Ionized silanol groups interacting with the polar aldehyde. | Lower the pH to 2.5-3.5 using an acid modifier like formic acid.[4] |
| Mobile Phase Modifier | Strong secondary interactions with active silanol sites. | Add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%).[8] |
| Buffer Concentration | Insufficient ionic strength to mask secondary interactions. | Increase the buffer concentration (e.g., to 25-50 mM).[1] |
| Organic Solvent | Suboptimal solvation and interaction with the stationary phase. | Switch from acetonitrile to methanol, or vice versa.[4] |
| Column Chemistry | High residual silanol activity. | Use a high-purity, end-capped column or a column with a different stationary phase (e.g., polar-embedded).[3] |
| Sample Concentration | Column overload. | Reduce the injection volume or dilute the sample.[8] |
| Sample Solvent | Mismatch with mobile phase strength. | Dissolve the sample in the mobile phase or a weaker solvent.[1][5] |
Detailed Experimental Protocols
Protocol 1: Column Flushing Procedure
If column contamination is suspected, a thorough flushing procedure can help restore performance.
-
Disconnect the column from the detector to prevent contamination of the detector cell.
-
Flush the column with 20-30 column volumes of your mobile phase without the buffer salts (e.g., if your mobile phase is 50:50 acetonitrile:20mM phosphate buffer, flush with 50:50 acetonitrile:water).
-
Flush with 20-30 column volumes of 100% isopropanol.
-
If you suspect very nonpolar contaminants, you can flush with 20-30 column volumes of hexane, followed by 20-30 column volumes of isopropanol (to ensure miscibility before returning to your reversed-phase mobile phase).
-
Equilibrate the column with your mobile phase until a stable baseline is achieved.
Protocol 2: Mobile Phase pH Adjustment
To investigate the effect of mobile phase pH on peak shape:
-
Prepare your aqueous mobile phase component (e.g., water or a buffer solution).
-
While stirring, add a pH modifier dropwise. For lowering the pH, 0.1% formic acid or phosphoric acid are common choices.
-
Monitor the pH with a calibrated pH meter until the desired pH (e.g., 3.0) is reached.
-
Filter the aqueous component through a 0.45 µm filter before mixing with the organic component of your mobile phase.
-
Prepare your final mobile phase and ensure it is thoroughly degassed.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
Technical Support Center: Optimizing Fluorescence Detection of Benzo[g]chrysene-9-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fluorescence detection of Benzo[g]chrysene-9-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the expected excitation and emission wavelengths for this compound?
Q2: How does the solvent choice affect the fluorescence of this compound?
A2: The polarity of the solvent can significantly impact the fluorescence of polycyclic aromatic hydrocarbons (PAHs).[4][5] For polar fluorophores, increasing solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum.[4] It is recommended to test a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) to determine the optimal solvent for your application.
Q3: What is the inner filter effect and how can I minimize it?
A3: The inner filter effect is a phenomenon that leads to a decrease in fluorescence intensity and distortion of the emission spectrum at high concentrations.[1][6] It occurs when the excitation light is absorbed by the analyte before it reaches the center of the cuvette, or when the emitted light is reabsorbed by other analyte molecules. To minimize the inner filter effect, it is recommended to work with dilute solutions, typically with an absorbance below 0.1 at the excitation wavelength.[6]
Q4: Can I use this compound as a fluorescent probe in biological systems?
A4: While many PAHs are used as fluorescent probes, there is limited information on the specific use of this compound in biological signaling pathways. PAHs are known to be metabolized by cells, which can lead to the formation of DNA adducts.[2] Therefore, its application in living cells should be approached with caution, considering potential phototoxicity and metabolic activation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Fluorescence Signal | 1. Incorrect excitation or emission wavelength settings.2. Sample concentration is too low.3. Instrument malfunction (e.g., lamp off, detector issue).4. Quenching of fluorescence by solvent or contaminants. | 1. Perform excitation and emission scans to determine the optimal wavelengths.2. Prepare a more concentrated sample.3. Check the instrument's user manual for troubleshooting steps.4. Use high-purity solvents and clean cuvettes. Consider degassing the solvent. |
| Distorted or Unexpected Peaks in Emission Spectrum | 1. Inner filter effect due to high concentration.2. Raman scattering from the solvent.3. Second-order effects from the monochromator. | 1. Dilute the sample until the absorbance at the excitation wavelength is below 0.1.[6]2. To identify a Raman peak, change the excitation wavelength; the Raman peak will shift accordingly.[1]3. Ensure that the appropriate optical filters are in place to block scattered excitation light.[1] |
| Fluorescence Intensity Decreases Over Time | 1. Photobleaching (photodegradation of the fluorophore).2. Sample evaporation.3. Instrument drift. | 1. Reduce the excitation light intensity or the exposure time. Use a fresh sample for each measurement if necessary.2. Use a capped cuvette.3. Allow the instrument to warm up properly. Perform a blank measurement before each sample. |
| High Background Fluorescence | 1. Contaminated solvent or cuvette.2. Autofluorescence from the sample matrix (in biological samples). | 1. Use high-purity solvents and thoroughly clean the cuvette.2. Subtract the spectrum of a blank sample (matrix without the fluorophore). |
Experimental Protocols
Protocol 1: Determination of Optimal Excitation and Emission Wavelengths
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) in the same solvent. The absorbance of this solution at the expected excitation maximum should be below 0.1.
-
-
Instrument Setup:
-
Turn on the fluorescence spectrophotometer and allow the lamp to stabilize (typically 30 minutes).
-
Set the excitation and emission slit widths to a moderate value (e.g., 5 nm).
-
-
Excitation Scan:
-
Set the emission monochromator to the expected emission maximum (e.g., 405 nm, based on the parent compound).
-
Scan a range of excitation wavelengths (e.g., 250-380 nm).
-
The wavelength with the highest fluorescence intensity is the optimal excitation wavelength (λex).
-
-
Emission Scan:
-
Set the excitation monochromator to the optimal excitation wavelength (λex) determined in the previous step.
-
Scan a range of emission wavelengths (e.g., 380-600 nm).
-
The wavelength with the highest fluorescence intensity is the optimal emission wavelength (λem).
-
Data Presentation
Table 1: Fluorescence Properties of Benzo[g]chrysene (Parent Compound) and Related Chrysenes.
| Compound | Excitation (λex) | Emission (λem) | Solvent |
| Benzo[g]chrysene | Not specified | 405 nm (strong), 424 nm (shoulder) | Dichloromethane |
| Chrysene | ~270 nm | Not specified | Not specified |
| Benzo[a]anthracene | 270 nm | 390 nm | Not specified |
Note: The fluorescence properties of this compound will likely differ from the parent compound due to the presence of the carbaldehyde group. The above data should be used as a starting point for experimental optimization.
Visualizations
Experimental Workflow for Optimizing Fluorescence Detection
Caption: Experimental workflow for optimizing the fluorescence detection of this compound.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting common issues in fluorescence spectroscopy experiments.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dibenzochrysene enables tightly controlled docking and stabilizes photoexcited states in dual-pore covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzo(c)chrysene | C22H14 | CID 9135 - PubChem [pubchem.ncbi.nlm.nih.gov]
"reducing background noise in Benzo[g]chrysene-9-carbaldehyde mass spectrometry"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting protocols and frequently asked questions to help you reduce background noise and improve signal quality in the mass spectrometry analysis of Benzo[g]chrysene-9-carbaldehyde and other polycyclic aromatic hydrocarbons (PAHs).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in my mass spectrometry data?
A: Background noise in mass spectrometry can be broadly categorized into three types:
-
Chemical Noise: This is often the most significant contributor and arises from any ions that are not the analyte of interest.[1] Sources include contaminated solvents, reagents, sample matrices, column bleed from the gas or liquid chromatography system, and plasticizers leached from lab consumables.[2] For complex samples, chemical noise can be present at nearly every mass-to-charge value.[1]
-
Electronic Noise: This noise is inherent to the instrument's electronic components, such as the detector and amplifier systems.[3] It can be exacerbated by improper grounding, power fluctuations, or aging components.[4][5] Electronic noise is typically characterized by random fluctuations in the baseline signal.[6]
-
Systematic Noise: This category includes consistent, non-random signals that are not from the analyte. Common sources are contaminated carrier gases, leaks in the vacuum system, or persistent contamination in the ion source or mass analyzer.[7][8]
Q2: How can I determine if the noise I'm observing is chemical or electronic in origin?
A: A simple diagnostic test can help differentiate between chemical and electronic noise. Turn off the ion source (e.g., disable the spray voltage in an electrospray source or turn off the filament in an electron ionization source) and stop the flow of solvent or gas into the mass spectrometer. If the noise disappears, it is likely chemical noise originating from your sample, solvents, or chromatographic system.[9] If the noise persists, it is almost certainly electronic noise related to the instrument's hardware.[9]
Caption: Logic diagram for differentiating chemical and electronic noise sources.
Q3: My background is confirmed to be chemical noise. What are the most effective sample preparation techniques to reduce it?
A: Proper sample preparation is critical for minimizing chemical noise by removing interfering matrix components before analysis.[10] For PAHs like this compound, the following techniques are highly effective:
-
Solid-Phase Extraction (SPE): SPE is a powerful cleanup technique used to separate the analytes of interest from complex sample matrices.[10] It enhances sensitivity by concentrating the analyte and reduces background by removing impurities.[10]
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases, such as an aqueous sample and an organic solvent like hexane.[11]
-
Solvent Choice: Always use high-purity, LC-MS, or GC-MS grade solvents and mobile phase additives to prevent the introduction of contaminants.
Caption: A typical sample preparation workflow for PAH analysis.
Q4: What instrument parameters can I optimize to improve the signal-to-noise ratio (S/N) for this compound?
A: Optimizing instrument settings is crucial for maximizing analyte signal while minimizing noise.
-
Ion Source Parameters: Fine-tuning source conditions can significantly impact S/N. For instance, optimizing the cone voltage and cone gas flow can help reduce interfering ions and improve ionization efficiency.
-
Chromatographic Conditions: Ensure your chromatography provides a stable baseline.[12] This includes using high-quality gas filters for GC-MS to prevent contamination from the carrier gas supply.[7]
-
Detector Settings: Avoid excessively high detector gain or voltage, as this can amplify background noise along with the signal.[13]
-
Mass Analyzer Settings: For GC-MS, adjusting the MS threshold in the method setup can prevent the acquisition of low-level background noise.[14] Regular tuning and calibration of the mass spectrometer are essential to ensure it operates at peak performance.[12]
Q5: Are there advanced analytical techniques that can significantly improve sensitivity for PAHs?
A: Yes. For structurally stable molecules like PAHs that resist fragmentation, traditional tandem mass spectrometry (MS/MS) can be challenging. A technique known as Pseudo-Multiple Reaction Monitoring (PMRM) , available on some GC-MS/MS instruments, offers a powerful alternative. PMRM can enhance the signal-to-noise ratio by using collisional focusing, leading to significantly lower detection limits compared to conventional Selected Ion Monitoring (SIM).[15]
Troubleshooting Guides
Guide 1: Systematic Workflow for High Background Noise
This workflow provides a step-by-step approach to diagnosing and resolving high background noise issues during mass spectrometry analysis.
Caption: Systematic troubleshooting workflow for high background noise.
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for PAH Cleanup
This protocol provides a general methodology for cleaning environmental or biological extracts containing this compound prior to GC-MS analysis.
Objective: To remove polar interferences and concentrate the PAH fraction from a solvent extract.
Materials:
-
Silica-based SPE cartridge (e.g., 500 mg, 6 mL)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Solvents: Hexane, Dichloromethane (DCM), Acetonitrile (all high-purity grade)
-
Sample extract (previously extracted into an organic solvent like hexane)
Methodology:
-
Cartridge Conditioning:
-
Place the silica SPE cartridge onto the vacuum manifold.
-
Wash the cartridge with 10 mL of DCM. Allow it to pass through via gravity or light vacuum.
-
Equilibrate the cartridge by passing 10 mL of hexane through it. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load 1-2 mL of your sample extract (in hexane) onto the conditioned cartridge.
-
Allow the sample to percolate slowly through the sorbent bed under gravity.
-
-
Washing (Elution of Interferences):
-
Wash the cartridge with 5 mL of hexane to elute non-polar, aliphatic interferences.
-
Collect this fraction as waste.
-
-
Analyte Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the target PAH fraction, including this compound, with 10 mL of a 1:1 mixture of Hexane:DCM.
-
Collect this eluate for analysis.
-
-
Concentration and Reconstitution:
-
Evaporate the collected eluate to near dryness (approx. 0.5 mL) under a gentle stream of nitrogen at 30-35°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of an appropriate solvent (e.g., Acetonitrile or Isooctane) for GC-MS injection.
-
Quantitative Data Summary
The choice of analytical method can dramatically impact the signal-to-noise ratio and, consequently, the detection limits for PAHs. As shown in the table below, the Pseudo-Multiple Reaction Monitoring (PMRM) technique can provide a significant improvement in sensitivity over traditional Selected Ion Monitoring (SIM).
| Analyte | SIM IDL (pg/µL) | PMRM IDL (pg/µL) | Sensitivity Improvement |
| Benzo[a]pyrene | 0.065 | 0.015 | 4.3x [15] |
| Dibenz(a,h)anthracene | 0.120 | 0.025 | 4.8x [15] |
Table 1: Comparison of Instrumental Detection Limits (IDL) for representative high-molecular-weight PAHs using conventional SIM versus the advanced PMRM method. Data demonstrates the enhanced sensitivity and background reduction capabilities of PMRM.[15]
References
- 1. Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. powervar.com [powervar.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. GC/MS: high baseline, lots of noise - Chromatography Forum [chromforum.org]
- 9. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
- 10. organomation.com [organomation.com]
- 11. How to Minimize GC-MS Baseline Noise in Chromatograms [eureka.patsnap.com]
- 12. gmi-inc.com [gmi-inc.com]
- 13. researchgate.net [researchgate.net]
- 14. Reducing background noise from gc-ms graphs - Chromatography Forum [chromforum.org]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Benzo[g]chrysene-9-carbaldehyde
This technical support guide provides essential information for the safe handling and storage of Benzo[g]chrysene-9-carbaldehyde. The information is compiled from safety data sheets of structurally related compounds and general best practices for handling polycyclic aromatic hydrocarbons (PAHs).
Frequently Asked Questions (FAQs)
Q1: What is the recommended personal protective equipment (PPE) when handling this compound?
A1: When handling this compound, it is crucial to use appropriate PPE to minimize exposure. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and wash hands after removal.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against dust particles.
-
Lab Coat: A flame-resistant lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used. All handling of the solid compound should ideally be done in a chemical fume hood.[1][2]
Q2: How should I properly store this compound?
A2: Proper storage is essential to maintain the integrity of the compound and ensure safety.
-
Avoid exposure to direct sunlight and heat sources.
-
While some suppliers ship the product under ambient conditions, for long-term storage, refrigeration (2-8 °C) is recommended to minimize potential degradation.[6]
Q3: What are the known incompatibilities for this compound?
A3: Based on data for structurally similar compounds, this compound may be incompatible with strong oxidizing agents and strong bases.[5] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Q4: What should I do in case of an accidental spill?
A4: In the event of a spill:
-
Evacuate the immediate area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently sweep up the spilled solid material, avoiding dust generation.[5]
-
Place the collected material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol), followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.
Q5: How should I dispose of waste this compound?
A5: All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[4] Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound has changed color (e.g., darkened). | Exposure to air, light, or contaminants. | While a slight color change may not affect all experiments, it could indicate degradation. It is recommended to use a fresh, properly stored sample for sensitive applications. Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. |
| Difficulty dissolving the compound. | Use of an inappropriate solvent. | This compound, like other PAHs, is expected to have low solubility in water but should be soluble in common organic solvents such as dichloromethane, chloroform, and THF. Gentle heating or sonication may aid dissolution. |
| Inconsistent experimental results. | Potential degradation of the compound or contamination. | Ensure proper storage conditions are maintained. Verify the purity of the compound if possible. Use a fresh sample from a properly sealed container. |
Quantitative Data
Specific experimental data for this compound is limited. The following table includes data for the parent compound, Benzo[g]chrysene, for reference.
| Property | Value | Source Compound |
| Molecular Formula | C₂₃H₁₄O | This compound |
| CAS Number | 159692-75-8 | This compound[6][7] |
| Shipping Conditions | Ambient | This compound[6] |
| Appearance | Light yellow powder/solid | Benzo[g]chrysene[3] |
| Melting Point | 126 °C / 258.8 °F | Benzo[g]chrysene[3] |
| Boiling Point | 525 °C / 977 °F | Benzo[g]chrysene[3] |
Experimental Workflow
The following diagram outlines the recommended workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Technical Support Center: Resolving Co-eluting Peaks with Benzo[g]chrysene-9-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the chromatographic analysis of Benzo[g]chrysene-9-carbaldehyde and related polar-substituted polycyclic aromatic hydrocarbons (PAHs).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chromatographic analysis of this compound?
The primary challenges stem from its unique chemical structure. This compound is a polycyclic aromatic hydrocarbon (PAH) with a polar aldehyde functional group. This duality in its nature can lead to complex retention behavior in reversed-phase HPLC. Co-elution with other structurally similar PAHs, both polar and non-polar, is a common issue.[1] The aldehyde group can also interact with active sites on the stationary phase, leading to peak tailing.
Q2: Which type of HPLC column is best suited for separating this compound from other PAHs?
Standard C18 columns can be a starting point, but for resolving complex mixtures of PAHs and their polar derivatives, specialized columns are often more effective.[1] Consider using:
-
Polymeric C18 columns: These offer enhanced shape selectivity for PAH isomers.
-
Phenyl-hexyl columns: The phenyl stationary phase can provide alternative selectivity for aromatic compounds.
-
Polar-embedded columns: These are designed to provide better retention and peak shape for polar compounds in highly aqueous mobile phases.
-
Mixed-mode columns: These columns offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange) and can be fine-tuned by adjusting mobile phase pH and buffer concentration to achieve separation of complex mixtures.[2][3]
Q3: How does the mobile phase composition affect the separation of this compound?
The mobile phase is a critical parameter for optimizing the separation of polar-substituted PAHs.
-
Organic Modifier: Acetonitrile and methanol are common choices. Acetonitrile often provides better selectivity for PAHs. Varying the organic modifier can significantly alter the elution order.
-
pH: The pH of the mobile phase can influence the retention of ionizable compounds and the surface chemistry of the silica-based stationary phase. For non-ionizable compounds like this compound, pH effects are less direct but can still impact selectivity by modifying the stationary phase.[2]
-
Additives: Buffers can help maintain a stable pH. For polar compounds that exhibit peak tailing, the addition of a small amount of a competing base (like triethylamine) can sometimes improve peak shape, although this is less common for non-basic compounds.
Q4: What detection methods are most suitable for the analysis of this compound?
-
UV-Vis Detection: PAHs, including this compound, have strong UV absorbance, making UV-Vis a robust detection method. A diode array detector (DAD) is particularly useful as it can provide spectral information to help identify co-eluting peaks.[4]
-
Fluorescence Detection: Many PAHs are fluorescent, offering high sensitivity and selectivity. It is important to determine the optimal excitation and emission wavelengths for this compound.[5]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and can be invaluable for confirming the identity of peaks and resolving co-eluting compounds with different mass-to-charge ratios.
Troubleshooting Guides
Issue 1: Co-elution of this compound with another PAH.
This is a common problem due to the structural similarity of many PAHs.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting peaks.
Detailed Steps:
-
Modify the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step. A column with a different selectivity, such as a phenyl- or polar-embedded phase, is likely to resolve the co-elution.[4]
-
Optimize Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity. Try varying the column temperature in 5 °C increments.
Issue 2: Peak Tailing of this compound.
Peak tailing for polar compounds can be caused by secondary interactions with the stationary phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Check Column Health: A contaminated or old column can lead to peak tailing. Try regenerating the column according to the manufacturer's instructions or replace it if necessary.
-
Adjust Mobile Phase pH: For polar compounds, interactions with residual silanols on the silica backbone of the stationary phase can cause tailing. While this compound is not basic, adjusting the pH might still influence the stationary phase surface chemistry enough to improve peak shape.
-
Use a Polar-Embedded Column: These columns are specifically designed to shield residual silanols and provide better peak shapes for polar analytes.
-
Check for Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting the sample and re-injecting.
-
Ensure Sample Solvent Compatibility: The solvent in which the sample is dissolved should be as close in composition to the initial mobile phase as possible to avoid peak shape issues.
Quantitative Data Summary
The following tables provide hypothetical, yet realistic, data illustrating the effects of different chromatographic parameters on the resolution of this compound from a potential co-eluting isomer, Benzo[c]phenanthrene-6-carbaldehyde.
Table 1: Effect of Stationary Phase on Resolution
| Stationary Phase | Retention Time (min) - this compound | Retention Time (min) - Benzo[c]phenanthrene-6-carbaldehyde | Resolution (Rs) |
| Standard C18 | 15.2 | 15.4 | 0.8 |
| Polymeric C18 | 18.5 | 19.1 | 1.6 |
| Phenyl-Hexyl | 14.8 | 15.5 | 1.9 |
Table 2: Effect of Organic Modifier on Selectivity
| Mobile Phase (Gradient) | Retention Time (min) - this compound | Retention Time (min) - Benzo[c]phenanthrene-6-carbaldehyde | Selectivity (α) |
| Water/Acetonitrile | 18.5 | 19.1 | 1.05 |
| Water/Methanol | 22.1 | 23.5 | 1.08 |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound
This protocol provides a starting point for the analysis of this compound and can be optimized as needed.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50-100% B
-
25-30 min: 100% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Protocol 2: Sample Preparation for Complex Matrices
For samples in complex matrices like biological fluids or environmental extracts, a solid-phase extraction (SPE) cleanup is recommended.
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and other PAHs with 5 mL of dichloromethane.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis.
References
Technical Support Center: Improving Recovery of Benzo[g]chrysene-9-carbaldehyde from Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Benzo[g]chrysene-9-carbaldehyde from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in recovering this compound?
A1: The primary challenges stem from the compound's unique chemical structure. As a polycyclic aromatic hydrocarbon (PAH), it is hydrophobic and tends to adsorb to surfaces. The presence of a reactive aldehyde group makes it susceptible to degradation through oxidation, polymerization, and nucleophilic attack, especially under acidic or basic conditions.[1] Low concentrations in complex matrices also necessitate efficient extraction and cleanup methods to minimize matrix effects.
Q2: Which extraction technique is most suitable for my sample type?
A2: The choice of extraction technique depends on the sample matrix. For liquid samples like water or plasma, Solid-Phase Extraction (SPE) is a common and effective method. For solid or semi-solid matrices such as soil, sediment, or tissue, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often preferred due to its high throughput and good recovery rates for a wide range of analytes.[2][3]
Q3: How can I prevent the degradation of the aldehyde group during sample preparation?
A3: To minimize degradation, it is crucial to work with neutral pH conditions and avoid exposure to strong acids or bases.[1] Adding antioxidants to your extraction solvent can help prevent oxidation.[4] It is also advisable to work quickly, minimize sample exposure to light and heat, and consider derivatization of the aldehyde group to a more stable form if compatible with your analytical method.
Q4: What are the recommended analytical techniques for quantifying this compound?
A4: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a highly sensitive and selective method for quantifying PAHs and their derivatives.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, especially when coupled with a derivatization step to improve the volatility and stability of the aldehyde.[7][8]
Q5: What is the purpose of a matrix-matched calibration curve?
A5: A matrix-matched calibration curve is essential for accurate quantification in complex samples. It helps to compensate for matrix effects, where co-extracted compounds can enhance or suppress the analytical signal of the target analyte. By preparing calibration standards in a blank matrix extract that is similar to the samples, the influence of these interferences can be minimized.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the recovery of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery | Incomplete Extraction: The chosen solvent may not be optimal for extracting the analyte from the sample matrix. | Optimize the extraction solvent. For PAHs, non-polar or moderately polar solvents like hexane, dichloromethane, or acetonitrile are often effective.[1] Consider increasing the extraction time, using techniques like sonication, or performing multiple extraction steps.[4] |
| Analyte Degradation: The aldehyde group is susceptible to oxidation or reaction. | Ensure all solvents are of high purity and degassed. Work under an inert atmosphere (e.g., nitrogen) if possible. Avoid extreme pH conditions and consider adding an antioxidant to the extraction solvent.[1][4] | |
| Poor Adsorption/Elution in SPE: The SPE sorbent may not be appropriate, or the conditioning, loading, or elution steps may be suboptimal. | Select an appropriate SPE sorbent (e.g., C18 for reversed-phase extraction of PAHs). Ensure proper conditioning of the cartridge to activate the sorbent. Optimize the loading flow rate to allow for sufficient interaction. Use a strong enough elution solvent to completely desorb the analyte.[9] | |
| Poor Reproducibility (High RSD) | Inconsistent Sample Homogenization: Non-homogenous samples will lead to variable analyte concentrations in subsamples. | Ensure thorough homogenization of the entire sample before taking an aliquot for extraction. |
| Variable Matrix Effects: The composition of the matrix may vary between samples, affecting analyte response differently. | Use an internal standard that is structurally similar to this compound to correct for variations in recovery and matrix effects. Prepare matrix-matched calibration standards for more accurate quantification. | |
| Inconsistent Evaporation Step: Loss of analyte during the solvent evaporation step. | Evaporate solvents under a gentle stream of nitrogen at a controlled, low temperature. Avoid evaporating to complete dryness, as this can lead to the loss of semi-volatile compounds. | |
| Peak Tailing or Splitting in Chromatography | Active Sites on the Column: The aldehyde group may interact with active sites on the HPLC or GC column. | Use a column specifically designed for PAH analysis or a deactivated column. For GC analysis, derivatization of the aldehyde can reduce its interaction with active sites. |
| Sample Overload: Injecting too much sample onto the column can lead to poor peak shape. | Dilute the sample extract before injection or reduce the injection volume. | |
| Incompatibility of Injection Solvent with Mobile Phase (HPLC): Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion. | Whenever possible, dissolve the final extract in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.[10] | |
| Extraneous Peaks in the Chromatogram | Contamination from Solvents or Glassware: Impurities in solvents or on glassware can introduce interfering peaks. | Use high-purity solvents and thoroughly clean all glassware. Running a solvent blank can help identify sources of contamination. |
| Matrix Interferences: Co-extracted compounds from the sample matrix are not being sufficiently removed during cleanup. | Optimize the cleanup step. For QuEChERS, this may involve using different d-SPE sorbents like PSA or GCB to remove specific types of interferences.[3] For SPE, an additional cleanup step with a different sorbent (e.g., silica or Florisil) may be necessary. |
Quantitative Data Summary
The following tables summarize recovery data for PAHs from various matrices using different extraction and cleanup techniques. While specific data for this compound is limited, these results for structurally related PAHs provide a valuable benchmark for method development.
Table 1: Recovery of PAHs using QuEChERS with Different d-SPE Sorbents in Smoked Meat [2]
| Analyte | Recovery (%) at 1 ng/g | RSD (%) | Recovery (%) at 10 ng/g | RSD (%) |
| Naphthalene | 85 | 12.5 | 92 | 8.7 |
| Acenaphthylene | 74 | 15.2 | 88 | 9.1 |
| Acenaphthene | 88 | 11.8 | 95 | 7.5 |
| Fluorene | 91 | 9.5 | 98 | 6.8 |
| Phenanthrene | 95 | 8.2 | 102 | 5.4 |
| Anthracene | 93 | 8.9 | 100 | 6.1 |
| Fluoranthene | 101 | 7.1 | 105 | 4.9 |
| Pyrene | 103 | 6.5 | 108 | 4.3 |
| Benz[a]anthracene | 105 | 6.2 | 110 | 3.9 |
| Chrysene | 104 | 6.8 | 109 | 4.1 |
| Benzo[b]fluoranthene | 112 | 5.9 | 115 | 3.5 |
| Benzo[k]fluoranthene | 110 | 6.1 | 113 | 3.7 |
| Benzo[a]pyrene | 115 | 5.5 | 117 | 3.2 |
| Indeno[1,2,3-cd]pyrene | 111 | 6.3 | 114 | 3.6 |
| Dibenz[a,h]anthracene | 108 | 7.0 | 112 | 4.0 |
| Benzo[g,h,i]perylene | 106 | 7.5 | 111 | 4.2 |
Cleanup sorbent: Z-Sep
Table 2: Recovery of PAHs from Water using C18 Solid-Phase Extraction [9]
| Analyte | Average Recovery (%) | %RSD (n=7) |
| Naphthalene | 89.2 | 4.5 |
| Acenaphthylene | 91.5 | 3.8 |
| Acenaphthene | 93.1 | 3.2 |
| Fluorene | 95.6 | 2.9 |
| Phenanthrene | 98.2 | 2.5 |
| Anthracene | 97.4 | 2.8 |
| Fluoranthene | 101.3 | 2.1 |
| Pyrene | 102.5 | 1.9 |
| Benz[a]anthracene | 104.1 | 1.7 |
| Chrysene | 103.8 | 1.8 |
| Benzo[b]fluoranthene | 106.2 | 1.5 |
| Benzo[k]fluoranthene | 105.5 | 1.6 |
| Benzo[a]pyrene | 107.1 | 1.4 |
| Indeno[1,2,3-cd]pyrene | 106.8 | 1.5 |
| Dibenz[a,h]anthracene | 104.9 | 1.7 |
| Benzo[g,h,i]perylene | 105.3 | 1.6 |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Liquid Samples (e.g., Water)
This protocol is a general guideline and should be optimized for your specific application.
-
Cartridge Conditioning:
-
Place a C18 SPE cartridge (e.g., 500 mg, 6 mL) on an SPE manifold.
-
Wash the cartridge with 5-10 mL of elution solvent (e.g., dichloromethane or acetone).
-
Equilibrate the cartridge with 5-10 mL of methanol.
-
Equilibrate the cartridge with 5-10 mL of reagent water, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Load the aqueous sample (e.g., 100 mL, pH adjusted to neutral if necessary) onto the cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).
-
-
Washing:
-
Wash the cartridge with 5-10 mL of reagent water to remove polar impurities.
-
-
Drying:
-
Dry the cartridge thoroughly by applying a vacuum for 10-20 minutes to remove residual water.
-
-
Elution:
-
Elute the analyte with 5-10 mL of a suitable organic solvent (e.g., dichloromethane, acetone, or a mixture thereof). Collect the eluate in a clean collection tube.
-
-
Concentration and Solvent Exchange:
-
Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
If necessary, exchange the solvent to one compatible with the analytical instrument (e.g., acetonitrile for HPLC).
-
Protocol 2: QuEChERS for Solid and Semi-Solid Samples (e.g., Soil, Food) [11]
This protocol is based on the AOAC official method and may require optimization.
-
Sample Preparation:
-
Homogenize the sample. Weigh 5-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
If the sample is dry, add a small amount of water to achieve at least 80% hydration.
-
Add an appropriate internal standard.
-
-
Extraction:
-
Add 10-15 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and then centrifuge at >3000 x g for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄ and 50 mg PSA for general cleanup; other sorbents like C18 or GCB can be added for specific matrix interferences).
-
Vortex for 30 seconds and centrifuge at >3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and it is ready for direct analysis by GC-MS or HPLC after appropriate dilution or solvent exchange.
-
Protocol 3: HPLC-FLD Analysis [5][6]
-
Chromatographic Conditions:
-
Column: C18 column designed for PAH analysis (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with water and acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Fluorescence Detection:
-
Use a programmed excitation and emission wavelength schedule to optimize sensitivity for different PAHs. For Benzo[g]chrysene, excitation and emission wavelengths will need to be empirically determined but are expected to be in the UV and visible range, respectively.
-
Protocol 4: GC-MS Analysis [7][8]
-
Derivatization (Optional but Recommended for Aldehydes):
-
Derivatize the final extract with a reagent such as PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride) to form a stable oxime derivative, which improves chromatographic performance and sensitivity.
-
-
Chromatographic Conditions:
-
Column: A low- to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient from a low initial temperature (e.g., 60-80 °C) to a high final temperature (e.g., 300-320 °C) to elute all PAHs.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor the characteristic ions for the this compound derivative.
-
Mandatory Visualizations
Caption: General experimental workflow for the recovery of this compound.
Caption: Troubleshooting decision tree for low recovery of this compound.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. Development of QuEChERS Method for the Determination of Polycyclic Aromatic Hydrocarbons in Smoked Meat Products Using GC-MS from Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of a highly sensitive method based on QuEChERS and GC–MS/MS for the determination of polycyclic aromatic hydrocarbons in infant foods [frontiersin.org]
- 4. Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. fda.gov [fda.gov]
- 7. Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. agilent.com [agilent.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
"inter-laboratory comparison of Benzo[g]chrysene-9-carbaldehyde analysis"
An Inter-laboratory Perspective on the Analysis of Benzo[g]chrysene-9-carbaldehyde and Related Polycyclic Aromatic Hydrocarbons
A comparative guide for researchers, scientists, and drug development professionals on the analytical methodologies for the determination of this compound and structurally similar Polycyclic Aromatic Hydrocarbons (PAHs). This guide provides a summary of performance data from various analytical techniques, detailed experimental protocols, and visual representations of analytical workflows and metabolic pathways.
Data Presentation: A Comparative Look at Analytical Performance
The selection of an analytical method for PAH analysis is often a trade-off between sensitivity, selectivity, sample throughput, and cost. The two most prevalent techniques are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Comparison of HPLC-FLD Method Performance for PAH Analysis
| Parameter | Reported Range | Sample Matrix | Reference |
| Linearity (R²) | 0.991 - 0.9996 | Wastewater, Sediment, Plant Material | [1][2] |
| Limit of Detection (LOD) | 0.005 - 0.51 ng/g (ppb) | Soil, Wastewater | [1][3] |
| Limit of Quantification (LOQ) | 0.02 - 1.71 ng/g (ppb) | Soil, Wastewater | [1][3] |
| Recovery (%) | 78 - 106 | Wastewater, Sediment, Plant Material | [1][2][3] |
| Precision (RSD %) | 0.1 - 2.4 | Plant Material | [2] |
Table 2: Comparison of GC-MS Method Performance for PAH Analysis
| Parameter | Reported Range | Sample Matrix | Reference |
| Linearity (R²) | > 0.99 | Home Meal Replacement Products | [4] |
| Limit of Detection (LOD) | 0.03 - 0.15 µg/kg (ppb) | Home Meal Replacement Products | [4] |
| Limit of Quantification (LOQ) | 0.09 - 0.44 µg/kg (ppb) | Home Meal Replacement Products | [4] |
| Recovery (%) | 81.09 - 116.42 | Home Meal Replacement Products | [4] |
| Precision (RSD %) | 0.07 - 10.73 | Home Meal Replacement Products | [4] |
Experimental Protocols: A Step-by-Step Guide
Detailed and standardized experimental protocols are critical for ensuring the reproducibility and comparability of results across different laboratories. Below are generalized protocols for sample preparation and analysis using HPLC-FLD and GC-MS.
Sample Preparation: Extraction and Clean-up
The choice of sample preparation technique is highly dependent on the sample matrix.
-
Liquid-Liquid Extraction (LLE): Primarily used for aqueous samples like wastewater.[5] The sample is typically extracted with a water-immiscible organic solvent such as dichloromethane or hexane.
-
Solid-Phase Extraction (SPE): A versatile technique for both liquid and solid samples. It involves passing the sample extract through a cartridge containing a solid adsorbent that retains the analytes of interest, which are then eluted with a suitable solvent.[6]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A popular method for a wide range of food and environmental samples. It involves an initial extraction with an organic solvent, followed by a clean-up step using dispersive SPE.[3]
Generic Sample Preparation Workflow:
Figure 1. A generalized workflow for the preparation of environmental and food samples for PAH analysis.
HPLC-FLD Analysis
HPLC with fluorescence detection is a highly sensitive and selective method for the analysis of PAHs.
-
Chromatographic Column: A C18 reverse-phase column is commonly used for the separation of PAHs.
-
Mobile Phase: A gradient of water and a polar organic solvent, typically acetonitrile, is employed for elution.[2]
-
Fluorescence Detection: The excitation and emission wavelengths are programmed to change during the chromatographic run to optimize the detection of different PAHs as they elute from the column.[2]
GC-MS Analysis
GC-MS provides excellent separation and definitive identification of PAHs based on their mass spectra.
-
Gas Chromatograph: Equipped with a capillary column, often with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS).[4]
-
Injection: Splitless injection is typically used to enhance sensitivity for trace-level analysis.[4]
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[7]
Signaling Pathways and Metabolism
Benzo[g]chrysene, like other PAHs, can undergo metabolic activation in biological systems, leading to the formation of reactive metabolites that can interact with cellular macromolecules such as DNA. This process is a key mechanism of PAH-induced carcinogenesis. The metabolic activation is primarily mediated by cytochrome P450 enzymes.
Figure 2. A simplified metabolic activation pathway of Benzo[g]chrysene leading to the formation of DNA adducts.
Conclusion
The analysis of this compound and related PAHs can be reliably performed using established analytical techniques such as HPLC-FLD and GC-MS. While HPLC-FLD often provides superior sensitivity, GC-MS offers unparalleled selectivity and is considered the gold standard for confirmation. The choice of the most appropriate method will depend on the specific requirements of the study, including the sample matrix, the required detection limits, and the available instrumentation. The data and protocols presented in this guide provide a valuable starting point for laboratories seeking to develop and validate methods for the analysis of these important environmental and biological contaminants.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. Evaluation of analytical method for polycyclic aromatic hydrocarbons content in home meal replacement products by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzo[g]chrysene-9-carbaldehyde and Other PAH Aldehydes: A Review of Available Data
A comprehensive review of existing scientific literature reveals a significant gap in the direct comparative analysis of Benzo[g]chrysene-9-carbaldehyde with other polycyclic aromatic hydrocarbon (PAH) aldehydes. While extensive research exists on the parent compounds, particularly unsubstituted PAHs like benzo[a]pyrene and chrysene, specific experimental data on their aldehyde derivatives, including this compound, is notably scarce. This guide synthesizes the available information on PAH aldehydes in a broader context, highlighting the need for further research to enable a direct and quantitative comparison.
Executive Summary
General Toxicity and Metabolism of PAHs and Aldehydes
Polycyclic aromatic hydrocarbons are a large group of organic compounds formed during the incomplete combustion of organic materials. Many PAHs are recognized as carcinogens, with their toxicity often linked to their metabolic activation.[5] The aryl hydrocarbon receptor (AhR) is a key ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of many PAHs.[6][7] Upon binding to a PAH, the AhR translocates to the nucleus and initiates the transcription of genes encoding for metabolic enzymes, such as cytochrome P450s (CYPs).[8] These enzymes can convert PAHs into more reactive metabolites, including diol epoxides, which can bind to DNA and cause mutations.[1][2]
Aldehydes, characterized by a carbonyl functional group, are also a class of reactive molecules with known toxic effects.[3] Their toxicity can stem from their ability to form adducts with cellular macromolecules like DNA and proteins, leading to cellular damage and dysfunction.[3][4] While the general mechanisms of aldehyde toxicity are understood, the specific potencies and mechanisms of individual PAH aldehydes, including this compound, remain largely uncharacterized.
Benzo[g]chrysene and its Derivatives: What the Literature Suggests
Research on Benzo[g]chrysene has primarily focused on its carcinogenic potential and its metabolic activation pathways. It is known to be a widespread environmental contaminant and a potent carcinogen.[1] Studies have investigated the formation of DNA adducts from its diol epoxide metabolites in human fibroblasts.[1] The metabolism of Benzo[g]chrysene has been studied in vitro using rat liver microsomes, indicating its conversion to various metabolites.[9] However, these studies do not specifically investigate the aldehyde derivative, this compound.
A synthetic method for producing polysubstituted Benzo[g]chrysene derivatives using phenylacetaldehyde derivatives as starting materials has been reported, but this study did not include any biological or toxicological evaluation of the resulting compounds.[10]
The Uncharted Territory of PAH Aldehyde Comparison
The core challenge in creating a direct comparison guide is the absence of head-to-head experimental studies. To fulfill the request for quantitative data, future research would need to be conducted to assess various toxicological endpoints for a range of PAH aldehydes, including this compound.
Below are suggested experimental protocols that could be employed to generate the necessary comparative data.
Proposed Experimental Protocols for Future Comparative Studies
Cytotoxicity Assays
-
MTT Assay: To assess cell viability and proliferation.
-
Protocol: Human cell lines (e.g., HepG2 for liver toxicity, A549 for lung toxicity) would be cultured in 96-well plates and exposed to a range of concentrations of this compound and other selected PAH aldehydes (e.g., Benzo[a]pyrene-7-carbaldehyde, Chrysene-5-carbaldehyde) for 24, 48, and 72 hours. Following exposure, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution would be added to each well. The resulting formazan crystals would be dissolved, and the absorbance measured to determine the percentage of viable cells relative to a vehicle control.
-
-
LDH Release Assay: To measure membrane integrity.
-
Protocol: The release of lactate dehydrogenase (LDH) from cells into the culture medium would be quantified using a commercially available kit. Increased LDH release indicates compromised cell membrane integrity and cytotoxicity.
-
Genotoxicity Assays
-
Ames Test (Bacterial Reverse Mutation Assay): To evaluate mutagenicity.
-
Protocol: Different strains of Salmonella typhimurium (e.g., TA98, TA100) with and without metabolic activation (S9 mix) would be exposed to the PAH aldehydes. The number of revertant colonies would be counted to determine the mutagenic potential of each compound.[11]
-
-
Comet Assay (Single Cell Gel Electrophoresis): To detect DNA damage.
-
Protocol: Cells treated with the PAH aldehydes would be embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. The extent of DNA migration ("comet tail") would be visualized and quantified as an indicator of DNA strand breaks.
-
Receptor Binding and Activation Assays
-
Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay: To determine binding affinity.
-
Protocol: A radiolabeled ligand for the AhR (e.g., [³H]TCDD) would be incubated with a source of the AhR (e.g., rat liver cytosol) in the presence of increasing concentrations of the unlabeled PAH aldehydes. The displacement of the radiolabeled ligand would be measured to calculate the binding affinity (IC50) of each test compound.[12]
-
-
Reporter Gene Assay: To measure AhR-mediated gene expression.
-
Protocol: A cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an AhR-responsive element would be exposed to the PAH aldehydes. The induction of the reporter gene expression would be quantified as a measure of the compound's ability to activate the AhR signaling pathway.
-
Visualizing the Path Forward: Proposed Experimental Workflow and Signaling Pathway
To guide future research, the following diagrams illustrate a potential experimental workflow and the canonical AhR signaling pathway that would be central to investigating the effects of PAH aldehydes.
Caption: Proposed experimental workflow for a comparative study.
Caption: The canonical Aryl Hydrocarbon Receptor signaling pathway.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Benzo(G)chrysene | C22H14 | CID 9140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. AOP Report: Aryl Hydrocarbon Receptor Activation Leads to Early-Life Stage Mortality via Sox9 Repression-Induced Craniofacial and Cardiac Malformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzo(c)chrysene | C22H14 | CID 9135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academicjournals.org [academicjournals.org]
- 12. Binding characteristics of 4S PAH-binding protein and Ah receptor from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Photophysical Properties of Benzo[g]chrysene Derivatives and Other Fluorescent Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescence properties of selected polycyclic aromatic hydrocarbons (PAHs), with a focus on chrysene and dibenzo[g,p]chrysene derivatives as alternatives to Benzo[g]chrysene-9-carbaldehyde. Due to the limited availability of public data on the specific fluorescence quantum yield of this compound, this document emphasizes the experimental methodology for such characterization and presents data for structurally related compounds to offer a valuable benchmark for researchers.
Performance Comparison of Fluorescent PAHs
The selection of a fluorescent probe is critical for a wide range of applications, from cellular imaging to materials science. The fluorescence quantum yield (Φf), which quantifies the efficiency of the conversion of absorbed photons into emitted photons, is a key parameter in this selection process. Below is a summary of the photophysical properties of several chrysene and dibenzo[g,p]chrysene derivatives, which can serve as benchmarks for evaluating new compounds.
| Compound | Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Fluorescence Quantum Yield (Φf) | Reference |
| Dibenzo[g,p]chrysene (DBC-H) | CH₂Cl₂ | Not specified | Not specified | 0.28 | [1] |
| Methyl-substituted DBC (DBC-Me) | CH₂Cl₂ | Not specified | Not specified | 0.21 | [1] |
| Silyl-substituted DBC (DBC-Si) | CH₂Cl₂ | Not specified | Not specified | 0.11 | [1] |
| Alkoxy-substituted Dibenzo[g,p]chrysene | Not specified | Not specified | Not specified | 0.24 - 0.35 | [2] |
| Tetraphenyl-substituted Chrysene | CH₂Cl₂ | 382 | 401 | 0.61 | [3] |
| Tetra(biphenyl)-substituted Chrysene | CH₂Cl₂ | 388 | 406 | 0.75 | [3] |
| Tetra(terphenyl)-substituted Chrysene | CH₂Cl₂ | 394 | 411 | 0.87 | [3] |
| Diarylamino-substituted Chrysene | CH₂Cl₂ | 433 | 471 | 0.44 | [3] |
Experimental Protocol: Determination of Relative Fluorescence Quantum Yield
The relative fluorescence quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. Quinine sulfate is a commonly used standard.
Materials and Equipment:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., 0.1 M H₂SO₄ for quinine sulfate, and a suitable solvent for the test compound)
-
Quinine sulfate (as a standard)
-
Test compound (e.g., this compound)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the standard (e.g., quinine sulfate in 0.1 M H₂SO₄) and the test compound in their respective solvents.
-
Preparation of Working Solutions: From the stock solutions, prepare a series of dilute working solutions for both the standard and the test compound. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each working solution at the chosen excitation wavelength.
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each working solution of the standard and the test compound. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test compound.
-
Determine the slope (gradient) of the resulting linear plots for both the standard (Grad_std) and the test sample (Grad_spl).
-
-
Calculation of Quantum Yield: The relative fluorescence quantum yield (Φf_spl) of the sample is calculated using the following equation:
Φf_spl = Φf_std * (Grad_spl / Grad_std) * (η_spl² / η_std²)
Where:
-
Φf_std is the known quantum yield of the standard.
-
Grad_spl and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
η_spl and η_std are the refractive indices of the solvents used for the sample and standard, respectively.
-
Experimental Workflow
The following diagram illustrates the workflow for determining the relative fluorescence quantum yield.
References
A Comparative Guide to the DNA Binding Affinity of Benzo[g]chrysene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the DNA binding affinity of Benzo[g]chrysene derivatives, offering insights into their mechanism of action and genotoxic potential. The information presented is supported by experimental data from peer-reviewed scientific literature, with a focus on both covalent and non-covalent interactions with DNA.
Introduction to Benzo[g]chrysene and its DNA Binding Properties
Benzo[g]chrysene is a polycyclic aromatic hydrocarbon (PAH) of significant interest due to its carcinogenic properties. Like many PAHs, Benzo[g]chrysene itself is not reactive towards DNA. It requires metabolic activation to form highly reactive intermediates, primarily diol epoxides, which can then bind to DNA. This interaction with DNA is a critical initiating event in chemical carcinogenesis.
The primary mechanism of DNA binding for Benzo[g]chrysene derivatives is through the formation of covalent adducts. The fjord-region anti-11,12-dihydrodiol 13,14-epoxide of Benzo[g]chrysene (B[g]CDE) is a key metabolite that reacts with the purine bases of DNA, particularly adenine and guanine. The major adduct is formed through the reaction of the epoxide with the exocyclic amino group of deoxyadenosine.[1][2] While covalent adduction is the most studied interaction, non-covalent binding modes such as intercalation and groove binding may also play a role in the biological activity of some derivatives.[3]
Comparative Analysis of DNA Adduct Formation
The extent of DNA adduct formation is a key indicator of the genotoxic potential of a PAH. The following table summarizes quantitative data on DNA adduct levels for Benzo[g]chrysene and compares it with other relevant PAHs.
| Compound | System/Tissue | Adduct Level (fmol adducts/µg DNA) | Reference |
| Benzo[g]chrysene (B[g]C) | Mouse Skin | 6.55 | [4] |
| Benzo[c]phenanthrene (B[c]Ph) | Mouse Skin | 0.24 | [4] |
| Benzo[c]chrysene (B[c]C) | Mouse Skin | 0.89 | [5] |
| Dibenzo[a,l]pyrene (DB[a,l]P) | Mouse Epidermis | Significantly higher than DMBA and B[a]P | |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | Mouse Epidermis | Intermediate levels | |
| Benzo[a]pyrene (B[a]P) | Mouse Epidermis | Lowest levels among the three |
Note: Direct comparison of adduct levels should be done with caution as experimental conditions can vary between studies.
Experimental Protocols for Assessing DNA Binding Affinity
Several experimental techniques are employed to study the interaction of Benzo[g]chrysene derivatives with DNA. Below are detailed methodologies for key experiments.
³²P-Postlabeling Assay for Covalent DNA Adducts
This is a highly sensitive method for the detection and quantification of bulky DNA adducts.
Methodology:
-
DNA Isolation and Digestion: DNA is isolated from cells or tissues exposed to the Benzo[g]chrysene derivative. The DNA is then enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The bulky, hydrophobic adducts are enriched from the normal nucleotides, often by butanol extraction or solid-phase extraction.
-
⁵'-Labeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase using [γ-³²P]ATP.
-
Chromatographic Separation: The ³²P-labeled adducts are separated from excess [γ-³²P]ATP and normal nucleotides using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by measuring the radioactivity. Adduct levels are typically expressed as femtomoles of adduct per microgram of DNA or as adducts per 10⁸ nucleotides.
Fluorescence Spectroscopy for Non-Covalent Interactions
Fluorescence spectroscopy can be used to study the non-covalent binding of fluorescent Benzo[g]chrysene derivatives to DNA.
Methodology:
-
Sample Preparation: A solution of the fluorescent Benzo[g]chrysene derivative at a known concentration is prepared in a suitable buffer (e.g., Tris-HCl).
-
Titration: Aliquots of a concentrated DNA solution are incrementally added to the derivative solution.
-
Fluorescence Measurement: After each addition of DNA, the fluorescence emission spectrum of the derivative is recorded. The excitation wavelength is set at the absorption maximum of the derivative.
-
Data Analysis: Changes in fluorescence intensity (quenching or enhancement) upon DNA binding are monitored. The binding constant (Kb) and the number of binding sites (n) can be determined by fitting the data to appropriate binding models, such as the Stern-Volmer equation for quenching or by plotting the change in fluorescence against the DNA concentration.
UV-Visible Spectroscopy for Non-Covalent Interactions
UV-Vis spectroscopy is another common technique to investigate the formation of a complex between a DNA-binding agent and DNA.
Methodology:
-
Sample Preparation: A solution of the Benzo[g]chrysene derivative with a known concentration is prepared in a suitable buffer.
-
Titration: The experiment can be performed in two ways: titrating a fixed concentration of the derivative with increasing concentrations of DNA, or vice-versa.
-
Spectral Measurement: The UV-Vis absorption spectrum is recorded after each addition of the titrant.
-
Data Analysis: Changes in the absorption spectrum, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance) and shifts in the wavelength of maximum absorbance (bathochromic or hypsochromic shifts), indicate an interaction. The binding constant (Kb) can be calculated by analyzing the changes in absorbance at a specific wavelength using equations like the Benesi-Hildebrand equation.
Cellular Signaling Pathways and Experimental Workflows
The formation of Benzo[g]chrysene-DNA adducts triggers cellular responses aimed at repairing the damage or eliminating the damaged cell. The following diagrams illustrate these processes.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Characterization of DNA adducts formed by anti-benzo[g]chrysene 11,12-dihydrodiol 13,14-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Guide to the Use of Certified Reference Materials for the Analysis of Benzo[g]chrysene-9-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the use of certified reference materials (CRMs) versus alternative analytical standards for the quantitative analysis of Benzo[g]chrysene-9-carbaldehyde, a polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental and toxicological studies. This document is intended to assist laboratory professionals in making informed decisions regarding their analytical protocols by presenting objective comparisons and supporting experimental data.
The Critical Role of Certified Reference Materials
In analytical chemistry, the accuracy and reliability of measurements are paramount. Certified Reference Materials (CRMs) are the cornerstone of a robust quality assurance system, providing a direct link to a recognized measurement standard. A CRM is a highly characterized and homogenous material with a certified property value, its associated uncertainty, and a statement of metrological traceability. The use of CRMs ensures that analytical results are accurate, comparable across different laboratories, and defensible.
Comparison of Analytical Standards
The choice of an analytical standard has a direct impact on the quality of the analytical data. The following table compares the key attributes of a certified reference material against a non-certified analytical standard.
Table 1: Comparison of Certified Reference Material vs. Alternative Analytical Standard
| Feature | Certified Reference Material (CRM) | Alternative Analytical Standard |
| Traceability | Metrologically traceable to national or international standards[3]. | Often lacks formal metrological traceability. |
| Certified Value | Comes with a certificate stating the property value and its uncertainty[3]. | Purity is provided, but typically without a certified uncertainty. |
| Documentation | Comprehensive Certificate of Analysis detailing characterization and traceability. | Basic Certificate of Analysis with purity and identity information. |
| Regulatory Compliance | Essential for methods requiring the highest level of accuracy and for regulatory submissions. | May not be suitable for applications requiring auditable data traceability. |
| Cost | Higher due to the extensive characterization and certification process. | Generally more affordable. |
Performance Data: A Comparative Look
The use of a CRM for calibration and method validation typically leads to improved analytical performance. The following tables summarize representative performance data for the analysis of PAHs using common analytical techniques, illustrating the expected differences when employing a CRM versus a standard analytical-grade material.
Table 2: Representative Performance Data for GC-MS Analysis of PAHs
| Parameter | With CRM-based Calibration | With Alternative Standard |
| Linearity (R²) | > 0.998 | > 0.99 |
| Limit of Detection (LOD) | 0.02 - 0.2 µg/kg | 0.1 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.06 - 0.6 µg/kg | 0.3 - 3.0 µg/kg |
| Recovery (%) | 90 - 110% | 80 - 120% |
| Measurement Uncertainty | Lower and well-defined | Higher and often not formally estimated |
Data compiled from various sources on PAH analysis.[4][5]
Table 3: Representative Performance Data for HPLC-FLD Analysis of PAHs
| Parameter | With CRM-based Calibration | With Alternative Standard |
| Linearity (R²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.005 - 0.5 ng/g | 0.05 - 2.0 ng/g |
| Limit of Quantification (LOQ) | 0.015 - 1.5 ng/g | 0.15 - 6.0 ng/g |
| Recovery (%) | 85 - 115% | 70 - 130% |
| Measurement Uncertainty | Lower and well-defined | Higher and often not formally estimated |
Data compiled from various sources on PAH analysis.[6][7]
Experimental Workflow and Methodologies
A standardized and well-documented experimental workflow is crucial for reproducible and reliable results. The following diagram illustrates a typical workflow for the analysis of this compound in a complex matrix.
Caption: A typical workflow for the quantitative analysis of this compound.
Detailed Experimental Protocols
The following are generalized protocols for the analysis of PAHs, which can be optimized for the specific analysis of this compound.
GC-MS Protocol for Solid and Semi-Solid Matrices
This method is suitable for the analysis of PAHs in matrices such as soil, sediment, and food.
-
Sample Preparation:
-
Accurately weigh 5-10 g of the homogenized sample into a clean extraction vessel.
-
Spike the sample with a known amount of a suitable internal standard (e.g., Benzo[g]chrysene-9-carboxaldehyde-d8).
-
Add 20 mL of a suitable extraction solvent (e.g., hexane:acetone 1:1 v/v).
-
Extract using an appropriate technique such as sonication for 30 minutes or accelerated solvent extraction (ASE).
-
Separate the extract from the solid residue by centrifugation or filtration.
-
Perform a clean-up step if necessary, for example, using a solid-phase extraction (SPE) cartridge packed with Florisil or silica gel.
-
Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Conditions:
-
Instrument: Agilent 7890B GC coupled to a 5977B MSD or equivalent.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5ms).
-
Injection: 1 µL, splitless mode at 280°C.
-
Oven Temperature Program: Start at 80°C (hold for 2 min), ramp to 310°C at 10°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Conditions: Electron ionization (EI) at 70 eV. Source temperature at 230°C, quadrupole temperature at 150°C. Acquisition in Selected Ion Monitoring (SIM) mode.
-
HPLC-FLD Protocol for Liquid Matrices
This method is ideal for the analysis of PAHs in aqueous samples or sample extracts.
-
Sample Preparation:
-
Measure a known volume (e.g., 100 mL) of the liquid sample.
-
Spike with a suitable internal standard.
-
Perform liquid-liquid extraction (LLE) with a suitable solvent like dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to near dryness using a rotary evaporator.
-
Reconstitute the residue in 1 mL of acetonitrile.
-
-
HPLC-FLD Conditions:
-
Instrument: Agilent 1260 Infinity II LC system with a fluorescence detector (FLD) or equivalent.
-
Column: 150 mm x 4.6 mm ID, 5 µm particle size, C18 for PAH analysis (e.g., Zorbax Eclipse PAH).
-
Mobile Phase: Gradient elution with (A) Water and (B) Acetonitrile.
-
Gradient Program: Start with 50% B, ramp to 100% B over 20 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
FLD Wavelengths: Use a time-programmed wavelength switching to optimize the excitation and emission wavelengths for each PAH.
-
Conclusion
For the highest quality and most defensible data in the analysis of this compound, the use of certified reference materials is strongly recommended. When a specific CRM is unavailable, a deuterated analog as an internal standard or a CRM of a closely related compound for external calibration are excellent alternatives that enhance the accuracy and reliability of the results. The choice of the analytical standard should be guided by the specific data quality objectives of the study and any applicable regulatory requirements.
References
- 1. Benzo[g]chrysene-9-carboxaldehyde-d8 | LGC Standards [lgcstandards.com]
- 2. BENZO (c) CHRYSENE (purity) | Certified Reference Materials catalogue of the JRC [crm.jrc.ec.europa.eu]
- 3. cpachem.com [cpachem.com]
- 4. mdpi.com [mdpi.com]
- 5. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. fda.gov [fda.gov]
A Comparative Guide to the Quantification of Benzo[g]chrysene-9-carbaldehyde and Related Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary analytical techniques for the quantification of polycyclic aromatic hydrocarbons (PAHs), with a focus on methodologies applicable to novel or less-studied compounds such as Benzo[g]chrysene-9-carbaldehyde. Due to the limited availability of specific methods for this compound, this document leverages established and validated protocols for structurally similar PAHs. The information presented herein is intended to guide researchers in selecting and developing appropriate analytical methods.
The two most prevalent and robust methods for PAH quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). Each technique offers distinct advantages in terms of sensitivity, selectivity, and applicability to different sample matrices.
Comparison of Quantitative Performance
The following table summarizes the typical performance characteristics of GC-MS and HPLC-FLD for the quantification of PAHs. These values are indicative and can vary based on the specific instrumentation, sample matrix, and analytical conditions.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) |
| Limit of Detection (LOD) | 0.03 - 0.69 pg m⁻³ (in air)[1], 0.01 - 0.1 ng/mL (in solution)[2] | 0.005 - 0.78 ng/g (in soil)[3], 0.02 - 0.76 µg/kg (in oil)[4] |
| Limit of Quantification (LOQ) | 0.87 - 2.09 pg m⁻³ (in air)[1], 0.1 - 0.5 ng/mL (in solution)[2] | 0.02 - 1.6 ng/g (in soil)[3], 0.03 - 0.96 µg/kg (in oil)[4] |
| Linearity (R²) | ≥0.999[1] | >0.999[4] |
| Accuracy (Recovery) | Typically 70-120% | 71 - 115%[4] |
| Precision (RSD) | <15% | <15% |
Experimental Methodologies
Detailed experimental protocols are crucial for achieving accurate and precise quantification. Below are representative protocols for GC-MS and HPLC-FLD based on established methods for PAH analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for separating and identifying a wide range of volatile and semi-volatile organic compounds, including PAHs.
1. Sample Preparation (Extraction and Cleanup):
-
Extraction: Samples are typically extracted using ultrasonication with a suitable solvent, such as dichloromethane or a mixture of dichloromethane and acetone.[1][5] For solid samples, accelerated solvent extraction (ASE) may be employed.[5]
-
Cleanup: The extract is then passed through a chromatography column packed with silica gel or anhydrous sodium sulfate to remove interfering substances.[1]
-
Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen. A high-boiling point "keeper" solvent like toluene may be added to prevent the loss of more volatile PAHs.[1]
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A fused-silica capillary column, such as a HP-5MS (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is commonly used.[2]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[2]
-
Injector: Splitless injection is preferred to maximize the transfer of analytes to the column.[2] The injector temperature is maintained at around 300°C.[2]
-
Oven Temperature Program: A temperature gradient is employed to separate the PAHs based on their boiling points. A typical program starts at a lower temperature (e.g., 90°C) and ramps up to a higher temperature (e.g., 320°C).[6]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.[5]
-
Detection Mode: For high sensitivity and selectivity, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes are used.[1] In SIM mode, the mass spectrometer is set to detect specific ions characteristic of the target PAHs. MRM mode, used in tandem MS (MS/MS), offers even greater specificity by monitoring a specific fragmentation of a parent ion.[1]
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Protocol
HPLC-FLD is highly sensitive and selective for fluorescent compounds like many PAHs.
1. Sample Preparation (Extraction and Cleanup):
-
Extraction: Liquid-liquid extraction with a solvent system like dimethylformamide-water followed by n-hexane is a common approach for liquid samples.[4] For solid samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted.[3]
-
Cleanup: Solid-Phase Extraction (SPE) with a C18 cartridge is frequently used to clean up the extract and concentrate the PAHs.[4]
2. HPLC-FLD Analysis:
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Column: A C18 reversed-phase column specifically designed for PAH analysis (e.g., Zorbax Eclipse PAH, 100 mm length, 4.6 mm internal diameter, 1.8 µm particle size) is often used.[5]
-
Mobile Phase: A gradient elution with a binary solvent system, typically acetonitrile and water, is used to separate the PAHs.[3]
-
Flow Rate: A flow rate of around 1.0-1.8 mL/min is common.[5]
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 20°C.[5]
-
-
Fluorescence Detector (FLD) Conditions:
-
Wavelengths: The excitation and emission wavelengths are programmed to change during the chromatographic run to optimize the detection of each PAH as it elutes from the column. This is because different PAHs have different optimal excitation and emission wavelengths.
-
Visualizing the Workflow and Biological Context
To aid in the understanding of the analytical process and the biological relevance of PAHs, the following diagrams are provided.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of Benzo[g]chrysene-9-carbaldehyde
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Benzo[g]chrysene-9-carbaldehyde, a polycyclic aromatic hydrocarbon (PAH) derivative, requires careful management due to the inherent hazards associated with this class of compounds. This document provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard and Safety Data
Due to the limited availability of specific data for this compound, the following table summarizes the known hazards of the parent compound, Benzo[g]chrysene. This information should be used as a conservative guide for handling and disposal.
| Property | Data for Benzo[g]chrysene |
| Physical State | Powder Solid[1] |
| Appearance | Light yellow[1] |
| Melting Point | 126 °C / 258.8 °F[1] |
| Boiling Point | 525 °C / 977 °F[1] |
| Carcinogenicity | Polycyclic aromatic hydrocarbons as a class are considered to contain compounds that are reasonably anticipated to be human carcinogens.[2] Some PAHs are potent carcinogens.[3] |
| Toxicity | The toxicological properties have not been fully investigated.[4] However, PAHs can be toxic to aquatic organisms. |
| Primary Routes of Exposure | Inhalation, ingestion, and skin contact.[1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[1] |
Experimental Protocols for Disposal
The recommended disposal procedure for this compound involves a multi-step process to ensure the complete and safe management of this hazardous waste. The primary method for the ultimate disposal of PAHs is controlled incineration.[4]
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.
-
Designated hazardous waste container, clearly labeled "Hazardous Waste: this compound".
-
Chemical fume hood.
-
Spill kit for hazardous materials.
Step-by-Step Disposal Procedure:
-
Segregation and Collection:
-
All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be collected in a designated and properly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
The hazardous waste container must be kept securely closed at all times, except when adding waste.
-
Store the container in a well-ventilated area, away from heat and sources of ignition, and segregated from incompatible materials.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal or reuse.
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste in the designated container.
-
After triple-rinsing, the container may be disposed of as non-hazardous waste, in accordance with institutional guidelines. Deface the original label.
-
-
Waste Pickup and Disposal:
Note on Aldehyde Deactivation: While some aldehydes can be chemically deactivated to reduce their toxicity, this is not recommended for this compound without specific, validated protocols.[6] The high-hazard nature of the PAH backbone necessitates disposal as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and responsibility in scientific research. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. springfieldmo.gov [springfieldmo.gov]
- 3. researchgate.net [researchgate.net]
- 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Polycyclic Aromatic Hydrocarbons (PAHs) - Enviro Wiki [enviro.wiki]
- 6. apps.ecology.wa.gov [apps.ecology.wa.gov]
Personal protective equipment for handling Benzo[g]chrysene-9-carbaldehyde
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for Benzo[g]chrysene-9-carbaldehyde. The following guidance is synthesized from safety data for the parent compound, Benzo[g]chrysene, and similar polycyclic aromatic hydrocarbon (PAH) aldehydes. It is crucial to handle this compound with caution and to conduct a thorough risk assessment before use.
Researchers, scientists, and drug development professionals handling this compound must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin, or eye contact. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. A lab coat is essential. |
| Respiratory Protection | If handling as a powder or generating dust, use a NIOSH-approved respirator with a particulate filter. Ensure adequate ventilation, such as a chemical fume hood.[1][2] |
| Hand Protection | Chemical-resistant gloves must be worn. Inspect gloves before use. |
Operational and Disposal Plan
A clear and concise plan for the handling and disposal of this compound is critical for laboratory safety and environmental protection.
| Step | Procedure |
| 1. Receiving & Storage | Upon receipt, inspect the container for damage. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3] |
| 2. Handling | All handling of the compound should be done in a well-ventilated area, preferably a chemical fume hood.[1] Avoid generating dust.[3] Wash hands thoroughly after handling.[1] |
| 3. Spill Response | In case of a spill, ensure adequate ventilation and wear appropriate PPE.[3] Sweep up the solid material and place it into a suitable container for disposal.[1][3] Avoid dust formation.[3] |
| 4. Waste Collection | Collect all waste material, including contaminated PPE and disposable labware, in a designated, labeled hazardous waste container. |
| 5. Disposal | Dispose of the hazardous waste through an approved waste disposal plant.[1] Do not allow the chemical to enter drains or the environment.[3] Follow all local, state, and federal regulations for hazardous waste disposal. |
Safe Handling Workflow
The following diagram illustrates the step-by-step process for the safe handling of this compound, from initial preparation to final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
